molecular formula C5H11ClN2O B2481917 (5R)-5-methyl-2-piperazinone hydrochloride CAS No. 1609388-52-4

(5R)-5-methyl-2-piperazinone hydrochloride

Cat. No.: B2481917
CAS No.: 1609388-52-4
M. Wt: 150.61
InChI Key: DIZRUANCFYJHNH-PGMHMLKASA-N
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Description

(5R)-5-methyl-2-piperazinone hydrochloride is a chiral piperazinone derivative that serves as a valuable building block and intermediate in medicinal chemistry and drug discovery research. The piperazine and piperazinone motifs are frequently employed in the design of biologically active compounds due to their favorable impact on physicochemical properties and their structural characteristics that allow for optimal target engagement . This specific (R)-enantiomer is of particular interest for creating stereospecific molecules. Piperazine-containing structures are prevalent in a wide range of therapeutic areas and are found in numerous FDA-approved drugs, including kinase inhibitors, receptor modulators, and antiviral agents . As a synthon, (5R)-5-methyl-2-piperazinone hydrochloride can be utilized in various synthetic transformations, such as N-alkylation or amide bond formation, to develop novel compounds for pharmacological screening . Researchers value this compound for exploring structure-activity relationships and optimizing the pharmacokinetic profiles of lead molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R)-5-methylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-4-2-7-5(8)3-6-4;/h4,6H,2-3H2,1H3,(H,7,8);1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZRUANCFYJHNH-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC(=O)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS number and molecular weight of (5R)-5-methyl-2-piperazinone HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive, field-ready monograph on (5R)-5-methyl-2-piperazinone HCl . It moves beyond standard datasheet parameters to explore synthesis logic, quality control, and application utility in drug discovery.[1]

Executive Summary

(5R)-5-methyl-2-piperazinone Hydrochloride is a high-value chiral heterocyclic scaffold used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs). As a rigidified diamine core, it serves as a critical pharmacophore in kinase inhibitors, GPCR ligands, and peptidomimetics.[1] Its specific stereochemistry ((5R)-configuration) is often decisive for target binding affinity, making enantiomeric purity a critical quality attribute.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

ParameterData
Chemical Name (5R)-5-methylpiperazin-2-one hydrochloride
CAS Number 1609388-52-4 (HCl salt) 907973-06-2 (Free base)
Molecular Formula C₅H₁₀N₂O[2][3] · HCl
Molecular Weight 150.61 g/mol (Salt) 114.15 g/mol (Free base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in DCM, THF.[1]
Melting Point 185–190 °C (Decomposes)
Chirality (R)-enantiomer (ee > 98% typically required)
SMILES C[C@@H]1CNCC(=O)N1.Cl

Synthetic Methodology: The Regioselective Diamine Route

Producing the 5-methyl isomer (rather than the 3-methyl or 6-methyl regioisomers) requires precise control over the cyclization precursors. The most robust industrial route utilizes (R)-1,2-diaminopropane with a regioselective protection strategy.

Mechanistic Logic

Direct alkylation of (R)-1,2-diaminopropane with chloroacetate yields a mixture of 5-methyl and 6-methyl isomers due to competing nucleophilicity of the C1 (primary, unhindered) and C2 (primary, hindered) amines. To enforce the 5-methyl regiochemistry, the C1-amine must act as the "amide" nitrogen (N1 in the final ring), while the C2-amine becomes the secondary amine (N4).

Strategic Protocol:

  • Selective Protection: Exploit steric differentiation to protect the unhindered C1-amine with Boc anhydride.

  • N-Alkylation: React the free C2-amine with ethyl chloroacetate.

  • Deprotection-Cyclization: Acidic removal of the Boc group releases the C1-amine, which then intramolecularly attacks the ester to close the ring.

Detailed Workflow
  • Step 1: Regioselective Protection

    • Reagents: (R)-1,2-diaminopropane, Boc₂O (0.9 eq), DCM, 0°C.[1]

    • Process: Slow addition of Boc₂O favors reaction at the less hindered C1-amine.

    • Intermediate:tert-butyl ((2R)-2-aminopropyl)carbamate.

  • Step 2: N-Alkylation

    • Reagents: Ethyl chloroacetate, TEA, THF, reflux.[1]

    • Process: The hindered C2-amine displaces the chloride.

    • Intermediate: Ethyl N-((2R)-1-((tert-butoxycarbonyl)amino)propan-2-yl)glycinate.

  • Step 3: One-Pot Deprotection & Cyclization

    • Reagents: 4M HCl in Dioxane (deprotection), followed by neutralization (NaHCO₃) and heating in EtOH.

    • Mechanism:[1][4][5] Removal of Boc generates the primary amine. Heating promotes nucleophilic attack on the ethyl ester, forming the lactam bond.

    • Final Salt Formation: Treat with HCl/MeOH to precipitate the target hydrochloride salt.

Synthesis Visualization

SynthesisRoute Start (R)-1,2-Diaminopropane (C1-NH2 unhindered, C2-NH2 hindered) Step1 Step 1: Selective Boc-Protection (Targets C1-NH2) Start->Step1 Boc2O (0.9 eq), 0°C Inter1 Intermediate A: 1-Boc-amino-2-aminopropane Step1->Inter1 Regioselective Step2 Step 2: Alkylation (Ethyl Chloroacetate) Inter1->Step2 Cl-CH2-COOEt, TEA Inter2 Intermediate B: Linear Glycine Ester Step2->Inter2 SN2 Substitution Step3 Step 3: Deprotection & Cyclization (HCl -> Heat) Inter2->Step3 1. HCl/Dioxane 2. EtOH, Reflux Final (5R)-5-methyl-2-piperazinone HCl (Target) Step3->Final Ring Closure

Caption: Regioselective synthesis pathway ensuring the methyl group is positioned at C5 via steric control of the diamine precursor.

Quality Control & Analytical Profiling

For drug development applications, "chemical purity" is insufficient; "enantiomeric purity" is paramount.[1]

Critical Quality Attributes (CQAs)
  • Enantiomeric Excess (ee%): Must be ≥ 98.0%. The (5S) enantiomer is a common impurity if the starting material racemizes.

  • Regioisomeric Purity: Absence of 6-methyl-2-piperazinone (arising from non-selective alkylation).

  • Salt Stoichiometry: Confirmed 1:1 HCl ratio (via Argentometric titration or Elemental Analysis).

Analytical Methods
  • Chiral HPLC:

    • Column: Chiralpak AD-H or IC.

    • Mobile Phase: Hexane:IPA:Diethylamine (80:20:0.1).

    • Detection: UV at 210 nm.

  • H-NMR (D₂O, 400 MHz):

    • Diagnostic signals: Doublet at ~1.2 ppm (Methyl group); Multiplet at ~3.5 ppm (Methine proton at C5).

    • Note: In D₂O, the amide and amine protons exchange and are not visible.[1]

QC Workflow Diagram

QC_Workflow cluster_Identity Identity Verification cluster_Purity Purity Profiling Sample Batch Sample (5R)-5-methyl-2-piperazinone HCl NMR 1H-NMR / 13C-NMR Confirm Structure & Regiochemistry Sample->NMR MS Mass Spectrometry [M+H]+ = 115.1 Sample->MS HPLC_Achiral RP-HPLC Chemical Purity (>98%) Sample->HPLC_Achiral HPLC_Chiral Chiral HPLC Enantiomeric Excess (>98% ee) Sample->HPLC_Chiral ROI Residue on Ignition Inorganic Salts (<0.1%) Sample->ROI Decision Release Decision NMR->Decision HPLC_Achiral->Decision HPLC_Chiral->Decision Pass CERTIFIED Decision->Pass All Specs Met Fail REJECT / REWORK Decision->Fail OOS

Caption: Quality Control decision tree emphasizing the dual requirement of chemical and chiral purity.

Applications in Drug Discovery[2][3][5][10][11]

The (5R)-5-methyl-2-piperazinone scaffold is a "privileged structure" due to its ability to constrain molecular conformation while providing hydrogen bond donors/acceptors.

Kinase Inhibition

The piperazinone ring often mimics the hinge-binding region of ATP or serves as a solvent-exposed solubilizing group. The (5R)-methyl group introduces steric bulk that can:

  • Lock the piperazinone ring into a specific puckered conformation.

  • Selectively fill hydrophobic pockets in the kinase active site (e.g., in selectivity filters).

Peptidomimetics

This scaffold acts as a Gly-Ala turn mimetic . In peptide synthesis, incorporating (5R)-5-methyl-2-piperazinone constrains the peptide backbone, stabilizing


-turn secondary structures which are crucial for protein-protein interaction (PPI) inhibitors.
MDM2-p53 Inhibitors

Chiral piperazinones are frequently used as core scaffolds for MDM2 inhibitors. The rigid ring positions hydrophobic substituents (like the 5-methyl group) to interact with the p53-binding cleft on MDM2.

Handling & Safety Profile

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is prone to absorbing moisture, which can lead to clumping and hydrolysis over extended periods.[1]

  • Stability: Stable in solid form for >2 years if desiccated. In solution, the lactam ring is stable to mild acid/base but may hydrolyze under harsh conditions (e.g., 6N HCl reflux).[1]

References

  • ChemicalBook. (2024). (5R)-5-methyl-2-piperazinone hydrochloride Product Database. Retrieved from

  • PubChem. (2024). 5-Methylpiperazin-2-one Compound Summary. National Library of Medicine. Retrieved from

  • Google Patents. (2018). CN108129404B: Synthesis method of chiral piperazinone derivative. Retrieved from

  • Mickos, L. A., et al. (2021).[1] Efficient synthesis of 5-(hydroxymethyl)piperazin-2-ones using automatically prepared chiral bromocarboxylic acid. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Petkovic, M., et al. (2023).[1][6][7] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. Retrieved from

Sources

An In-depth Technical Guide to the Solubility Profile of (5R)-5-methyl-2-piperazinone Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of (5R)-5-methyl-2-piperazinone hydrochloride, a key intermediate in pharmaceutical synthesis. In the absence of extensive published solubility data for this specific compound, this document outlines a robust, scientifically-grounded methodology for its experimental determination. We delve into the theoretical underpinnings of solubility for amine hydrochloride salts, detail a step-by-step experimental protocol using the equilibrium shake-flask method, and describe appropriate analytical quantification techniques such as High-Performance Liquid Chromatography (HPLC). Furthermore, this guide presents a template for data analysis and visualization, equipping researchers with the necessary tools to generate and interpret a comprehensive solubility profile. The principles and protocols detailed herein are designed to be broadly applicable to the characterization of other pharmaceutical salts in various organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

(5R)-5-methyl-2-piperazinone hydrochloride (CAS No. 1609388-52-4) is a chiral building block of significant interest in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its solubility in organic solvents is a critical physicochemical parameter that profoundly influences multiple stages of the drug development pipeline, from process chemistry and formulation design to bioavailability. A well-characterized solubility profile enables:

  • Optimization of Reaction Conditions: Selecting appropriate solvents for synthesis and purification, thereby maximizing yield and minimizing impurities.

  • Informed Formulation Strategies: Developing stable and effective dosage forms by understanding the dissolution behavior of the compound.

  • Prediction of In Vivo Performance: Gaining insights into the potential absorption and bioavailability of the final drug product.

This guide will provide a comprehensive approach to experimentally determine and interpret the solubility of (5R)-5-methyl-2-piperazinone hydrochloride across a range of relevant organic solvents.

Theoretical Considerations: Understanding the Solubility of Amine Hydrochloride Salts

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution. For an amine hydrochloride salt like (5R)-5-methyl-2-piperazinone hydrochloride, the dissolution process involves the dissociation of the ionic salt into its constituent ions and the subsequent solvation of these ions by the solvent molecules.

Several factors govern the solubility of amine hydrochlorides in organic solvents:

  • Solvent Polarity: Polar solvents are generally more effective at solvating ions than nonpolar solvents. The polarity of a solvent is often quantified by its dielectric constant.

  • Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the amine and chloride ions, promoting dissolution.[3]

  • Lattice Energy of the Salt: The strength of the ionic interactions in the crystal lattice of the salt must be overcome by the energy of solvation for dissolution to occur.

  • Temperature: Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.[4][5]

Given that (5R)-5-methyl-2-piperazinone hydrochloride is a salt, it is expected to have a higher affinity for polar solvents. However, the organic nature of the piperazinone ring system may also allow for some solubility in less polar organic solvents.[6] A systematic experimental investigation is therefore essential to quantify its solubility across a spectrum of solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[4][7][8] The following protocol provides a detailed workflow for determining the solubility of (5R)-5-methyl-2-piperazinone hydrochloride.

Materials and Equipment
  • (5R)-5-methyl-2-piperazinone hydrochloride (purity >98%)

  • A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene) of appropriate purity (e.g., HPLC grade).

  • Scintillation vials or other suitable sealed containers.

  • A temperature-controlled orbital shaker or incubator.

  • Analytical balance.

  • Syringe filters (e.g., 0.22 µm PTFE).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array Detector).[9]

  • Volumetric flasks and pipettes.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess (5R)-5-methyl-2-piperazinone HCl prep2 Add a known volume of organic solvent to vials prep1->prep2 Dispense solid equil1 Seal vials and place in a temperature-controlled shaker prep2->equil1 equil2 Shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) equil1->equil2 Agitate sample1 Allow samples to settle equil2->sample1 sample2 Withdraw an aliquot of the supernatant sample1->sample2 sample3 Filter the aliquot through a syringe filter sample2->sample3 sample4 Dilute the filtered sample with mobile phase sample3->sample4 sample5 Analyze by HPLC sample4->sample5 quant2 Determine the concentration of the sample from the calibration curve sample5->quant2 quant1 Prepare a calibration curve with standards of known concentration quant1->quant2 quant3 Calculate solubility (e.g., in mg/mL) quant2->quant3

Figure 1: Experimental workflow for the determination of solubility using the shake-flask method followed by HPLC analysis.

Detailed Protocol
  • Preparation of Samples:

    • Accurately weigh an amount of (5R)-5-methyl-2-piperazinone hydrochloride into a series of vials, ensuring that the amount is in excess of what is expected to dissolve. A small excess is recommended to avoid significant changes in the solid-state properties of the undissolved material.[7]

    • To each vial, add a precise volume of the selected organic solvent.

  • Equilibration:

    • Securely seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study for a subset of solvents to confirm that the solubility has reached a plateau.

  • Sampling and Sample Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

    • Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Analytical Quantification by HPLC:

    • Develop and validate an HPLC method for the quantification of (5R)-5-methyl-2-piperazinone hydrochloride. A reversed-phase C18 column is often suitable for piperazine derivatives.[10][11]

    • Prepare a series of calibration standards of known concentrations of (5R)-5-methyl-2-piperazinone hydrochloride in the mobile phase.

    • Inject the prepared standards and the diluted samples onto the HPLC system.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of (5R)-5-methyl-2-piperazinone hydrochloride in the diluted samples by interpolating their peak areas from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data
Organic SolventDielectric Constant (at 20°C)Solubility of (5R)-5-methyl-2-piperazinone hydrochloride at 25°C (mg/mL)
Methanol32.7[Experimental Value]
Ethanol24.6[Experimental Value]
Isopropanol19.9[Experimental Value]
Acetonitrile37.5[Experimental Value]
Acetone20.7[Experimental Value]
Ethyl Acetate6.02[Experimental Value]
Dichloromethane9.08[Experimental Value]
Toluene2.38[Experimental Value]

Note: The dielectric constant values are provided as a reference for interpreting the solubility data in the context of solvent polarity. The experimental values are to be filled in upon completion of the study.

Interpretation of Results

A comprehensive analysis of the solubility data should be conducted, considering the physicochemical properties of both the solute and the solvents. It is anticipated that (5R)-5-methyl-2-piperazinone hydrochloride will exhibit higher solubility in polar, protic solvents like methanol and ethanol, which can effectively solvate both the cation and the anion of the salt through hydrogen bonding and dipole-dipole interactions.[3] Its solubility is expected to be lower in nonpolar, aprotic solvents such as toluene.

Conclusion

This technical guide has outlined a rigorous and systematic approach for determining the solubility profile of (5R)-5-methyl-2-piperazinone hydrochloride in a range of organic solvents. By following the detailed experimental protocol and employing appropriate analytical techniques, researchers can generate high-quality, reliable solubility data. This information is invaluable for the informed and efficient development of synthetic processes and pharmaceutical formulations involving this important chiral building block. The principles and methodologies described herein provide a solid foundation for the physicochemical characterization of other pharmaceutical salts, contributing to the overall advancement of drug development.

References

  • Filo. (2025, September 19).
  • International Journal of Pharmaceutical Sciences. (2024, October 16). Determination Of Saturated Solubility Of Cyclobenzaprine HCL Using UV Visible Spectrophotometer. [Link]

  • PMC. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. [Link]

  • Semantic Scholar. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • Scilit. Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. [Link]

  • ResearchGate. Solubility of Drug Substance in Dilute HCl Solution. [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • PubChem - NIH. 5-Methylpiperazin-2-one | C5H10N2O | CID 55253258. [Link]

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. [Link]

  • Chemistry LibreTexts. (2024, November 07). 23.1: Properties of amines. [Link]

  • StudySmarter. (2023, October 20). Physical Properties of Amines: Alkyl, Aliphatic Amines. [Link]

Sources

Chiral Piperazinone Scaffolds: A Technical Guide to Synthesis and Application in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs across diverse therapeutic areas.[1] Its unique physicochemical properties, conformational flexibility, and synthetic tractability allow for fine-tuning of pharmacodynamic and pharmacokinetic profiles.[2][3] This guide delves into a specific, stereochemically rich subclass: chiral piperazin-2-ones. The introduction of a stereocenter and a lactam functionality within the piperazine core creates a conformationally constrained peptidomimetic scaffold, opening up new vectors in chemical space for drug discovery.[4][5] We will explore the sophisticated enantioselective synthetic strategies required to access these valuable building blocks, detail their application in key therapeutic areas with a focus on structure-activity relationships (SAR), and provide practical, field-proven protocols for their synthesis.

The Strategic Value of Chirality in the Piperazinone Core

The transition from a simple piperazine to a chiral piperazinone scaffold introduces critical elements for rational drug design. The piperazine ring's two nitrogen atoms provide handles for modulating solubility, basicity, and metabolic stability.[3][6] The addition of a carbonyl group to form the piperazin-2-one creates a lactam structure that can act as a hydrogen bond acceptor and introduces conformational rigidity.

The most crucial modification, however, is the installation of a chiral center, typically at the C3 or C5 position. This chirality is paramount for achieving target specificity and potency. Biological macromolecules, such as enzymes and receptors, are inherently chiral. A chiral drug molecule can exhibit stereospecific interactions with its target, leading to one enantiomer being significantly more active (the eutomer) while the other may be less active, inactive, or even contribute to off-target toxicity (the distomer).[7] Access to enantiopure α-tertiary piperazinones, for example, provides an unprecedented opportunity to explore three-dimensionally elaborated scaffolds in drug discovery, moving beyond the traditional flat landscapes of many N-substituted piperazines.[8]

Caption: Evolution from piperazine to a chiral piperazinone scaffold.

Enantioselective Synthesis of Chiral Piperazinones

The generation of chiral piperazinones with high enantiomeric purity is a significant synthetic challenge. Classical methods often rely on chiral pool starting materials, such as amino acids, or the use of chiral auxiliaries.[5] However, modern drug development demands more efficient and versatile catalytic asymmetric methods.

Palladium-Catalyzed Asymmetric Allylic Alkylation

A highly effective strategy for creating α-secondary and α-tertiary chiral piperazinones is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA).[4] This method, pioneered by the Stoltz group, utilizes readily available N-protected piperazinone substrates and a chiral palladium catalyst to generate highly enantioenriched products.[8]

Causality of Experimental Design:

  • Catalyst System: The choice of a palladium precursor, such as [Pd₂(pmdba)₃], combined with a chiral phosphino-oxazoline (PHOX) ligand is critical. Electron-deficient PHOX ligands have been shown to provide superior yields and enantioselectivities in this transformation.[4][8] The ligand's chiral environment dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, thereby controlling the stereochemistry of the newly formed C-C bond.

  • Substrate Design: The piperazinone substrate is designed as an allyl enol carbonate. The decarboxylation step is irreversible, driving the reaction forward, while the allylic group serves as the electrophile in the key bond-forming step. Differential protection of the two nitrogen atoms (e.g., Boc and Benzyl) allows for selective post-synthetic modification.

Asymmetric_Alkylation_Workflow Start N-Protected Piperazinone (Allyl Enol Carbonate) Catalyst [Pd]-Chiral PHOX Ligand Intermediate π-Allyl Palladium Intermediate Start->Intermediate Decarboxylation Catalyst->Intermediate Oxidative Addition Product Enantioenriched α-Substituted Piperazinone Intermediate->Product Reductive Elimination Deprotection Deprotection & Reduction Product->Deprotection Final Chiral Piperazine Deprotection->Final

Caption: Workflow for Pd-catalyzed asymmetric allylic alkylation.

Experimental Protocol: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

This protocol is adapted from the methodology reported by Stoltz, B. M., et al.[4]

  • Reaction Setup: To an oven-dried vial under an argon atmosphere, add the N-protected piperazin-2-one substrate (1.0 equiv).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving [Pd₂(pmdba)₃] (2.5 mol %) and the chiral PHOX ligand (7.5 mol %) in anhydrous, degassed toluene (to achieve a final reaction concentration of 0.1 M). Stir for 10 minutes at room temperature.

  • Initiation: Add the catalyst solution to the vial containing the substrate.

  • Reaction: Stir the reaction mixture at the specified temperature (typically 40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired chiral piperazinone product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis. Expected outcomes often include yields of 70-95% and enantiomeric excess >90%.[4]

Other Catalytic Asymmetric Methods

Beyond allylic alkylation, other powerful techniques have emerged:

  • Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides efficient access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[5]

  • Iridium-Catalyzed Allylic Amination: Intramolecular asymmetric allylic amination of pyrrole derivatives using an Iridium/phosphoramidite catalytic system can construct pyrrole-fused chiral piperazinone cores in high yields and enantioselectivity (up to 98% ee).[9]

Applications in Therapeutic Areas

The structural and stereochemical richness of chiral piperazinones makes them valuable scaffolds for targeting a wide range of diseases.

Oncology

The piperazine motif is prevalent in many kinase inhibitors, such as the blockbuster drug Imatinib.[8] Introducing a chiral piperazinone-derived core can enhance selectivity and explore new binding interactions.

  • Case Study: Imatinib Analogues: Researchers have synthesized α-tertiary piperazines via the reduction of chiral piperazin-2-ones.[8] When these novel chiral piperazines were incorporated into the Imatinib scaffold, the resulting analogues exhibited antiproliferative activity comparable to the parent drug.[4] This demonstrates that the three-dimensional elaboration of the piperazine moiety is well-tolerated and can be used to generate novel intellectual property around established pharmacophores.

  • Natural Products: The piperazinone core is found in potent anticancer natural products like (-)-Agelastatin A, highlighting its biological relevance.[5]

  • Tubulin Inhibition: A novel class of piperazine-based compounds was found to induce mitotic arrest by targeting tubulin. The highly active derivative, AK301, potently sensitizes colon cancer cells to apoptosis, demonstrating the scaffold's utility in developing antimitotic agents.[10]

Neurodegenerative and CNS Disorders

Piperazine derivatives are well-known for their activity on neurotransmitter receptors.[11] Chiral piperazinones are being explored as multi-target ligands for complex neurological diseases like Alzheimer's and Parkinson's.

  • Multi-Target Inhibition: Piperazine-substituted chalcones have been identified as potent inhibitors of monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), all key targets in neurodegeneration.[2] The stereochemistry and substitution pattern on the piperazine core are critical for achieving this multi-target profile.

  • Amyloid and Tau Pathology: A novel N,N'-disubstituted piperazine scaffold has led to the development of drug candidates that can reduce both amyloid and Tau pathologies in preclinical models of Alzheimer's disease.[12] These compounds were shown to inhibit the release of Aβ peptides and reduce the phosphorylation of Tau, ultimately preserving memory in animal models.[12]

Infectious Diseases

The piperazinone scaffold is present in established and emerging anti-infective agents.

  • Anthelmintic Activity: Praziquantel, a widely used antihelminthic drug, features a piperazin-2-one motif as a key structural element.[5]

  • Antiviral Activity: The piperazine ring is a component of several FDA-approved antiviral drugs.[13] Research into novel piperazine derivatives continues to yield compounds with activity against a range of viruses, including Hepatitis B Virus (HBV).[13]

  • Antimycobacterial Activity: Structure-activity relationship studies on piperazine derivatives have identified compounds with potent activity against Mycobacterium tuberculosis.[14] Increased lipophilicity, often achieved through bulky substituents on the piperazine ring, has been shown to improve antimycobacterial potency.[14]

Summary of Biological Activities
Compound Class/ExampleTherapeutic AreaTarget(s) / Mechanism of ActionKey Findings & Reference
Imatinib Analogues OncologyKinase InhibitionIntroduction of α-tertiary chiral piperazines maintained antiproliferative activity.[4][8]
(-)-Agelastatin A OncologyAnticancer AlkaloidA natural product demonstrating the scaffold's potent bioactivity.[5]
AK301 OncologyTubulin Dynamics InhibitionPotently induces mitotic arrest and sensitizes cancer cells to apoptosis.[10]
Piperazine-Chalcones NeurodegenerativeMAO-B, AChE, BACE-1Multi-target inhibitors for potential Alzheimer's and Parkinson's treatment.[2]
Praziquantel Infectious DiseaseAntihelminthicEstablished drug containing a core piperazin-2-one structure.[5]
Dermorphin Analogues AnalgesiaOpiate ReceptorsThe configuration of the chiral piperazinone ring is important for modulating opiate activity.[15]

Future Outlook and Conclusion

The chiral piperazinone scaffold represents a significant evolution of the already privileged piperazine core. Its conformationally constrained, peptidomimetic nature provides a unique platform for designing highly specific and potent therapeutic agents. Advances in catalytic asymmetric synthesis have made these complex chiral building blocks more accessible, fueling their exploration in drug discovery programs.[5][16]

Future research will likely focus on expanding the toolbox of asymmetric synthetic methods to generate even greater structural diversity. The integration of computational modeling will be crucial for predicting how subtle changes in stereochemistry and substitution affect target binding and ADME properties.[1] As we continue to seek treatments for complex diseases like cancer and neurodegeneration, the three-dimensional chemical space unlocked by chiral piperazinone scaffolds will undoubtedly yield the next generation of innovative medicines.

References

  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. PMC. [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu. [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC. [Link]

  • Enantioselective Synthesis of Pyrrole-Fused Piperazine and Piperazinone Derivatives via Ir-Catalyzed Asymmetric Allylic Amination. ACS Publications. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

  • Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. PubMed. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • An Efficient Approach to Chiral C8/C9-Piperazino-Substituted 1,4-Benzodiazepin-2-ones as Peptidomimetic Scaffolds. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. ACS Publications. [Link]

  • Representative drug molecules containing chiral piperazinone, piperazine, and 1,4‐diazepane. ResearchGate. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. PMC. [Link]

  • Full article: Piperazine skeleton in the structural modification of natural products: a review. Taylor & Francis Online. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. FLORE. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. [Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. [Link]

  • Different piperazine‐based drugs under clinical studies against depression. ResearchGate. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • Chrysin-piperazine conjugates as antioxidant and anticancer agents. PubMed. [Link]

  • Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. PMC. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. [Link]

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Difference between (5R) and (5S)-5-methyl-2-piperazinone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the stereochemical, synthetic, and functional differences between (5R) and (5S)-5-methyl-2-piperazinone hydrochloride.

Executive Summary

5-Methyl-2-piperazinone hydrochloride is a privileged chiral scaffold in medicinal chemistry, widely utilized as a conformationally restricted peptidomimetic.[1] By introducing a constraints into the peptide backbone, it fixes the


 (psi) and 

(phi) torsion angles, thereby enhancing binding affinity and metabolic stability.

The distinction between the (5R) and (5S) enantiomers is not merely structural; it dictates the trajectory of the side chain in the binding pocket.[1] This guide delineates the absolute configuration, divergent synthetic pathways from the Chiral Pool, and the analytical protocols required for their differentiation.

Stereochemical Fundamentals & Nomenclature

The 5-methyl-2-piperazinone scaffold possesses a single stereogenic center at the C5 position.[1] The absolute configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.[1]

Structural Definition
  • Core Scaffold: A six-membered lactam ring containing two nitrogen atoms at positions 1 and 4.[1]

  • Numbering: The carbonyl carbon is C2.[1] The amide nitrogen is N1.[1] The amine nitrogen is N4.[1] The methyl substituent is located at C5.[1]

  • Chiral Center (C5):

    • (5S)-Isomer: The methyl group projects out of the plane (wedge) when viewed with the C5-N4 bond oriented correctly.[1] It is stereochemically derived from L-Alanine .[1]

    • (5R)-Isomer: The methyl group projects into the plane (dash).[1] It is stereochemically derived from D-Alanine .[1]

Property(5S)-5-Methyl-2-Piperazinone HCl(5R)-5-Methyl-2-Piperazinone HCl
CAS Number 907973-06-2 (Generic/Racemic often cited)1609388-52-4 (Specific)
Precursor L-Alanine / (S)-1,2-DiaminopropaneD-Alanine / (R)-1,2-Diaminopropane
Stereochemistry S (Sinister - Left/Counter-clockwise)R (Rectus - Right/Clockwise)
Predicted Rotation (+) Dextrorotatory (as free base)(-) Levorotatory (as free base)

> Note: Rotation sign depends on solvent/pH; structural derivation is the primary identifier.[1]

Synthetic Pathways: The Chiral Pool Approach[1]

A critical distinction for researchers is that 5-methyl-2-piperazinone is synthesized differently from 3-methyl-2-piperazinone .[1] The 3-methyl isomer is typically made from Alanine methyl ester and a glycine equivalent.[1] The 5-methyl isomer requires a diamine precursor to place the methyl group distal to the carbonyl.[1]

Retrosynthetic Analysis

To achieve the 5-methyl substitution pattern, the synthesis typically proceeds via the reaction of chiral 1,2-diaminopropane with a chloroacetyl derivative.

  • Regioselectivity Challenge: 1,2-Diaminopropane has two amine groups: a primary amine at C1 (unhindered) and a chiral primary amine at C2 (hindered).

  • Mechanism: The less hindered C1-amine is preferentially acylated by ethyl chloroacetate, followed by intramolecular displacement of the chloride by the C2-amine.

Detailed Synthetic Protocol (S-Isomer)

Target: (5S)-5-Methyl-2-piperazinone HCl Starting Material: (S)-1,2-Diaminopropane (derived from L-Alanine)[1]

Step 1: Selective Acylation

  • Dissolve (S)-1,2-diaminopropane (1.0 eq) in isopropanol at 0°C.

  • Add Ethyl chloroacetate (1.0 eq) dropwise over 1 hour.

  • Mechanistic Insight: The steric bulk of the methyl group at C2 discourages attack by the C2-amine, favoring the formation of the linear intermediate Ethyl 2-((2-aminopropyl)amino)-2-oxoacetate (incorrect) -> N-(2-aminopropyl)-2-chloroacetamide .[1]

Step 2: Cyclization (The Critical Step)

  • Add a base (Sodium Ethoxide or Triethylamine) to neutralize the HCl generated.[1]

  • Heat the mixture to reflux (60-80°C) for 12-24 hours.

  • The internal C2-amine attacks the alkyl chloride (S_N2 reaction).[1]

  • Stereochemical Integrity: Since the chiral center (C2 of the diamine) acts as the nucleophile and is not the electrophilic center, retention of configuration is observed.

Step 3: Salt Formation

  • Evaporate solvent.[1]

  • Dissolve the crude oil in Ethanol.[1]

  • Add 4M HCl in Dioxane.

  • Precipitate the hydrochloride salt with Diethyl Ether.[1]

Synthesis Visualization

The following diagram illustrates the divergent synthesis from the chiral pool.

SynthesisPath L_Ala L-Alanine (Natural) S_Diamine (S)-1,2-Diaminopropane L_Ala->S_Diamine Reduction/Amidation D_Ala D-Alanine (Unnatural) R_Diamine (R)-1,2-Diaminopropane D_Ala->R_Diamine Reduction/Amidation Inter_S Intermediate: N-(2-aminopropyl)-2-chloroacetamide S_Diamine->Inter_S + Reagent Inter_R Intermediate: N-(2-aminopropyl)-2-chloroacetamide R_Diamine->Inter_R + Reagent Reagent Ethyl Chloroacetate (Regioselective Acylation) Prod_S (5S)-5-Methyl-2-piperazinone HCl Inter_S->Prod_S Cyclization (Reflux) Retention of Config Prod_R (5R)-5-Methyl-2-piperazinone HCl Inter_R->Prod_R Cyclization (Reflux) Retention of Config

Figure 1: Divergent synthetic pathways for (5R) and (5S) enantiomers starting from Alanine precursors.[1]

Analytical Characterization & Differentiation

Distinguishing the (5R) and (5S) isomers requires chiral analytical techniques, as their NMR spectra in achiral environments are identical.

Chiral HPLC Method

This is the gold standard for determining Enantiomeric Excess (ee%).[1]

  • Column: Daicel Chiralpak AD-H or Chiralpak IC (Immobilized).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Amide absorption).[1]

  • Elution Order: typically, the (R)-isomer elutes before the (S)-isomer on Amylose-based columns (AD-H), though this must be experimentally verified with a racemic standard.[1]

Optical Rotation

While specific rotation


 values vary by concentration and solvent, the (S)-isomer  of methyl-substituted piperazines generally exhibits a positive (+)  rotation in polar protic solvents (Methanol/Water), while the (R)-isomer  exhibits a negative (-)  rotation.[1]

Critical Note: Always verify with a certificate of analysis (CoA) as the HCl salt formation can sometimes invert the observed sign compared to the free base due to solvation effects.

Biological Implications in Drug Design

The choice between (5R) and (5S) is not arbitrary; it fundamentally alters the topology of the drug candidate.[1]

  • Peptidomimetics: The 5-methyl group mimics the side chain of Alanine.[1]

    • (5S)-Isomer: Mimics natural L-Alanine residues in a peptide chain.[1] Used to constrain L-peptide backbones.[1]

    • (5R)-Isomer: Mimics D-Alanine .[1] Used to introduce "reverse-turn" structures or to protect peptides from proteolytic degradation (enzymes typically recognize L-amino acids).[1]

  • Binding Pocket Fit: In kinase inhibitors (e.g., analogues of Imatinib), the methyl group at C5 can sterically clash with the "gatekeeper" residue if the wrong enantiomer is used, reducing potency by 100-fold or more.

References

  • Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis, 2023. Link

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 2024. Link

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones. California Institute of Technology, Stoltz Group.[1] Link

  • Chiral Separation of Piperazine Derivatives. Phenomenex Application Guide. Link

  • PubChem Compound Summary: 5-Methyl-2-piperazinone. National Library of Medicine.[1] Link[1]

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A Senior Application Scientist's Guide to Pharmacophore Modeling: Leveraging the (5R)-5-Methyl-2-Piperazinone Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of pharmacophore modeling, a cornerstone of modern computer-aided drug design (CADD). We will focus specifically on the strategic application of the (5R)-5-methyl-2-piperazinone scaffold, a chiral building block that offers significant advantages in creating specific and potent therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate advanced computational techniques with strategic scaffold selection.

Section 1: Foundational Principles

The Pharmacophore Concept: An Evolving Paradigm

The concept of a "pharmacophore," first postulated by Paul Ehrlich, has evolved from a theoretical idea into a powerful computational model.[1][2][3] A pharmacophore is not a real molecule or a real association of functional groups; rather, it is an abstract ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[4] These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and ionizable groups (positive/negative).[5][6]

Pharmacophore modeling serves as a molecular key to fit a biological lock, allowing for the rapid screening of vast chemical libraries to identify novel compounds with diverse chemical structures but similar essential features for activity.[2] This approach is invaluable for hit identification, lead optimization, and scaffold hopping.[2][7][8]

The Piperazine Superstructure: A Privileged Scaffold in Medicinal Chemistry

The piperazine heterocycle is one of the most versatile and widely used scaffolds in modern medicinal chemistry, recognized as a "privileged" structure.[9][10][11] Its prevalence in FDA-approved drugs stems from a unique combination of favorable physicochemical properties.[11] The two nitrogen atoms allow for tunable basicity and solubility, while also providing vectors for substitution to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11] The inherent conformational flexibility of the piperazine ring, primarily adopting a stable chair conformation, provides a rigid framework that can orient substituents into precise three-dimensional space to interact with biological targets.[9][10]

Focus on (5R)-5-methyl-2-piperazinone: A Chiral Advantage

Within the broader piperazine class, the 2-piperazinone substructure offers a unique combination of features, including an amide bond that can act as both a hydrogen bond donor and acceptor. The introduction of a methyl group at the C5 position, specifically with an (R)-stereochemistry, imparts chirality and conformational constraint. This is a critical advantage in drug design, as biological targets are chiral, and stereospecificity often dictates the difference between a potent therapeutic and an inactive or even harmful compound. The (5R)-5-methyl-2-piperazinone building block provides a rigid, stereochemically defined scaffold, reducing the entropic penalty upon binding and allowing for the precise placement of pharmacophoric features. Its synthesis from chiral amino acids like D-alanine is well-established, making it an accessible and strategic starting point for library synthesis.[12]

Section 2: The Cornerstone: Conformational Integrity of the Piperazinone Core

The predictive power of a 3D pharmacophore model is fundamentally dependent on an accurate understanding of the conformational preferences of the underlying scaffold. For piperazine-based ligands, this is a non-trivial but well-studied area.

The Dominance of the Chair Conformation

Systematic computational and experimental studies have demonstrated that the chair conformation is strongly favored for the piperazine ring across various environments, including crystal structures and protein-ligand complexes.[13][14] While boat and twisted-boat conformations are possible, they are generally higher in energy.[14][15] This strong preference for a single, low-energy conformation is highly advantageous for pharmacophore modeling, as it simplifies the conformational search space and increases the reliability of the model.

Impact of the C5-Methyl Group

The equatorial placement of the methyl group on the C5 carbon in the chair conformation is generally the most stable arrangement, minimizing steric hindrance. This predictable orientation provides a fixed vector from which to build out other substituents, ensuring that their spatial relationship to the core pharmacophoric features of the piperazinone ring (the amide N-H donor, the carbonyl oxygen acceptor, and the second nitrogen) is maintained. Conformational analysis of substituted piperazines has shown that such substitutions significantly influence the binding orientation in pharmaceutically relevant targets.[16]

Section 3: Generating Robust Pharmacophore Models

The strategy for generating a pharmacophore model depends on the available information about the biological target. The two primary, self-validating approaches are ligand-based and structure-based modeling.

The Two Pillars: Ligand-Based vs. Structure-Based Approaches
  • Structure-Based Modeling: This is the preferred method when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) complexed with a ligand is available.[1] The model is generated by directly analyzing the key interactions—hydrogen bonds, hydrophobic contacts, etc.—between the ligand and the active site.[4][17] This provides a highly accurate map of the features required for binding.

  • Ligand-Based Modeling: This approach is used when the target structure is unknown, but a set of molecules with known biological activities is available.[17] The algorithm identifies the common 3D arrangement of chemical features shared by the most active molecules that are absent in the inactive ones.[18] This method relies on the principle that molecules with similar activity often bind in a similar manner.

The logical distinction between these two foundational methods is visualized below.

G cluster_0 Available Information cluster_1 Modeling Approach cluster_2 Core Principle Target_Structure 3D Target Structure Known (e.g., PDB file) Structure_Based Structure-Based Pharmacophore Generation Target_Structure->Structure_Based Input Ligand_Data Only Ligand Data Known (Active/Inactive Compounds) Ligand_Based Ligand-Based Pharmacophore Generation Ligand_Data->Ligand_Based Input SB_Principle Analyze Ligand-Target Interaction Points Structure_Based->SB_Principle Method LB_Principle Find Common Features of Active Ligands Ligand_Based->LB_Principle Method Output Validated Pharmacophore Model (3D Query) SB_Principle->Output Output LB_Principle->Output Output

Caption: High-level logic for selecting a pharmacophore modeling strategy.

Protocol: Ligand-Based Model Generation and Validation

This protocol describes a self-validating system using a training set to build the model and a test set to validate its predictive power.

Objective: To generate and validate a 3D pharmacophore model from a set of ligands with known activities.

Methodology:

  • Dataset Preparation (The Foundation of Trustworthiness):

    • Selection: Curate a dataset of at least 20-30 compounds with a wide range of biological activities (spanning at least 3-4 orders of magnitude).[18]

    • Partitioning: Divide the dataset into a training set (~75% of compounds) and a test set (~25%). Ensure both sets contain a similar distribution of active, moderately active, and inactive compounds.

    • Rationale: The training set builds the model, while the independent test set validates its ability to predict the activity of compounds it has never "seen" before, preventing overfitting.[6]

  • Conformational Analysis:

    • For each molecule in the training set, generate a diverse set of low-energy conformers. This is critical as the model must identify the bioactive conformation.

    • Scientist's Note: Using a robust conformational search algorithm (e.g., OMEGA, Catalyst) is paramount. For a constrained scaffold like (5R)-5-methyl-2-piperazinone, this process is more efficient than for highly flexible molecules.

  • Pharmacophore Model Generation (Hypothesis Generation):

    • Using software like Phase (Schrödinger), LigandScout, or MOE, align the conformers of the most active compounds.

    • The software will identify common chemical features (HBA, HBD, HY, etc.) and their spatial arrangements, generating a set of candidate pharmacophore models (hypotheses).[18]

  • Model Scoring and Selection:

    • Each hypothesis is scored based on how well it maps the active compounds and excludes the inactive ones.

    • Select the hypothesis with the best statistical scores (e.g., high correlation coefficient, low RMSD). A good model should have a significant cost difference between the null cost and the fixed cost.[6]

  • Validation (The Self-Validating System):

    • Internal Validation (Test Set): Use the selected model to predict the activity of the test set compounds. A strong correlation between the predicted and experimental activities indicates a robust model.[19]

    • External Validation (Decoy Set): Screen a database of known inactive or random molecules (decoys) against the model. A good model should have a low hit rate for decoys, demonstrating its specificity.

    • Statistical Metrics: Calculate the Enrichment Factor (EF) and Receiver Operating Characteristic (ROC) curve area. A high EF value indicates the model's ability to enrich active compounds from a larger database.[20]

Protocol: Structure-Based Model Generation and Validation

Objective: To generate a pharmacophore model directly from the binding site of a target protein.

Methodology:

  • Input Preparation:

    • Obtain a high-quality 3D structure of the ligand-protein complex from a source like the Protein Data Bank (PDB).[21]

    • Prepare the structure by adding hydrogens, assigning bond orders, and optimizing the hydrogen-bonding network.

  • Interaction Analysis:

    • Using visualization and analysis software (e.g., LigandScout, Discovery Studio), identify all key interactions between the ligand and the amino acid residues in the binding pocket.

    • These interactions are then converted into pharmacophoric features with specific locations and vectors.

  • Model Generation and Refinement:

    • The software automatically generates a pharmacophore model based on the identified interactions.

    • Scientist's Note: It is crucial to manually inspect the model. Not all interactions are equally important. Exclude features that are likely due to crystal packing artifacts or are not conserved across other known ligands. This expert refinement step is key to creating a truly predictive model.

  • Validation:

    • Database Screening: Create a small database containing known active and inactive compounds for the target.

    • Screen this database against the pharmacophore model. The model is considered valid if it successfully identifies the known actives with high fitness scores while rejecting the inactives.

    • Rationale: This validation step ensures that the static snapshot from the crystal structure translates into a functionally predictive tool capable of distinguishing binders from non-binders.

Section 4: Application in Drug Discovery Campaigns

A validated pharmacophore model is not an endpoint but a powerful tool for discovery. Its primary application is in virtual screening to identify novel hit compounds.

Workflow: From Model to Hits via Virtual Screening

Virtual screening (VS) uses the pharmacophore model as a 3D query to rapidly search large compound databases (containing millions of molecules) for those that match the required features.[1][5][21] This process dramatically enriches the hit list with compounds that have a higher probability of being active, saving significant time and resources compared to random high-throughput screening.[1]

The following diagram illustrates a standard, self-validating virtual screening and hit validation workflow.

G Start Validated 3D Pharmacophore Model VS Pharmacophore-Based Virtual Screening Start->VS DB Compound Database (e.g., ZINC, Enamine) DB->VS Hits1 Initial Virtual Hits (Fitness Score > Threshold) VS->Hits1 High Fitness Score Filter1 ADMET & Physicochemical Property Filtering (QikProp) Hits1->Filter1 Hits2 Filtered Hits Filter1->Hits2 Pass Filters Docking Molecular Docking (in Target Active Site) Hits2->Docking Hits3 Prioritized Hits (Good Docking Score & Pose) Docking->Hits3 Favorable Binding Acquire Compound Acquisition & Purity Check Hits3->Acquire Assay In Vitro Biological Assay Acquire->Assay Confirmed Confirmed Hits for Lead Optimization Assay->Confirmed Activity Confirmed

Caption: A typical workflow for pharmacophore-based virtual screening and hit validation.

Protocol: Pharmacophore-Based Virtual Screening

Objective: To identify novel hit compounds from a large chemical database using a validated pharmacophore model.

Methodology:

  • Database Preparation:

    • Select a suitable compound database (e.g., ZINC, ChEMBL, Enamine).[21]

    • Prepare the database by generating 3D coordinates and multiple, low-energy conformers for each molecule. This step is computationally intensive but essential for accurate screening.

  • Screening Execution:

    • Use the validated pharmacophore model as a 3D query to screen the prepared database.

    • The software will attempt to map each conformer of each molecule onto the pharmacophore query. Molecules that successfully map all features of the query are retained as hits.

  • Hit Filtration and Prioritization (A Multi-Faceted Approach):

    • Fitness Score Ranking: Rank the initial hits based on a fitness score, which measures how well the molecule's features align with the pharmacophore query.[5]

    • Physicochemical Filtering: Apply drug-likeness filters (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) property predictions to remove compounds with unfavorable profiles.[5]

    • Molecular Docking: For the remaining hits, perform molecular docking into the target's binding site (if known). This secondary filter validates the binding mode and provides a more physically realistic scoring of the interaction.[4]

    • Visual Inspection: Manually inspect the top-ranked poses to ensure key interactions are formed and the binding mode is chemically reasonable. This expert-driven step is crucial for eliminating false positives.

  • Compound Acquisition and Biological Testing:

    • Acquire the final, prioritized list of compounds for in vitro biological testing to confirm their activity.

Beyond Hit Finding: Lead Optimization

Pharmacophore modeling is not just for finding new hits; it is a powerful guide for lead optimization.[7][8][22] By understanding the essential features for activity, medicinal chemists can rationally design modifications to a hit compound built around a scaffold like (5R)-5-methyl-2-piperazinone. The model can answer critical questions such as:

  • Which part of the molecule can be modified to improve potency?

  • Can we add a functional group to interact with an unused feature in the pharmacophore?

  • How can we alter the scaffold to improve selectivity or metabolic stability while retaining the key pharmacophoric elements?

This iterative cycle of design, synthesis, and testing, guided by the pharmacophore model, accelerates the journey from a preliminary hit to a preclinical candidate.[7]

Section 5: Data Synthesis and Visualization

Clear presentation of data is essential for interpreting results and making informed decisions.

Table 1: Defining Pharmacophoric Features for a Hypothetical Kinase Target

This table summarizes the key features of a hypothetical structure-based pharmacophore model derived for a kinase inhibitor, where the (5R)-5-methyl-2-piperazinone core plays a central role.

Feature IDFeature TypeRole of (5R)-5-methyl-2-piperazinone ScaffoldInteracting Residue (Example)
HBA1Hydrogen Bond AcceptorCarbonyl oxygen of the piperazinone ringBackbone N-H of Val85
HBD1Hydrogen Bond DonorAmide N-H of the piperazinone ringCarbonyl oxygen of Glu83 (Hinge)
HY1Hydrophobic(R)-methyl group at C5Hydrophobic pocket (Leu130, Ala35)
AR1Aromatic RingPhenyl group attached at N1 (user-defined)Phe150 (π-π stacking)
HBA2Hydrogen Bond AcceptorPyridine nitrogen attached at N4 (user-defined)Lys22 (Side chain)
Table 2: Representative Results from a Virtual Screening Campaign

This table shows a sample output after virtual screening and initial filtering, demonstrating how data can be organized for hit prioritization.

Hit IDFitness ScorePredicted pIC50Lipinski Ro5 ViolationsDocking Score (kcal/mol)
ZINC123456781.857.20-9.8
ZINC876543211.796.80-9.5
ZINC246813571.656.51-8.1
ZINC135792461.526.10-9.2

Section 6: Conclusion

Pharmacophore modeling is a dynamic and indispensable tool in the drug discovery arsenal. When combined with a strategically chosen, stereochemically defined building block like (5R)-5-methyl-2-piperazinone, it provides a powerful, rational framework for identifying and optimizing novel therapeutic agents. The methodologies outlined in this guide, which emphasize robust validation and logical, multi-step workflows, are designed to maximize the probability of success. By integrating deep structural knowledge of the scaffold with the abstract power of the pharmacophore, researchers can navigate the vastness of chemical space with greater precision and efficiency, ultimately accelerating the development of next-generation medicines.

References

  • Kaserer, T., Beck, K.R., Akram, M., Odermatt, A., & Schuster, D. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799-22832. [Link]

  • Scior, T., Bender, A., Tresadern, G., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules, 27(11), 3403. [Link]

  • Mkwetshana, N., Mthakathi, N.T., & Kumalo, H.M. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]

  • Agin, H., Ali, M.A., & Erol, I. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Journal of Chemical Information and Modeling, 59(12), 5192-5203. [Link]

  • Schuster, D., & Wolber, G. (2010). Examples of studies successfully integrating pharmacophore modeling to the hit to lead optimization process. Bio-protocol, 2(23). [Link]

  • Muhammed, M.T., & Esin, A.N. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of potent SARS-CoV-2 PLpro inhibitors. Arabian Journal of Chemistry, 15(12), 104334. [Link]

  • Jackson, A.T., et al. (2023). Lead compound discovery using pharmacophore-based models of small-molecule metabolites from human blood as inhibitor cellular entry of SARS-CoV-2. Future Science OA. [Link]

  • Seidel, T., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12. [Link]

  • Wolber, G., & Langer, T. (2022). Pharmacophore modeling and its applications. ResearchGate. [Link]

  • Yang, S.Y. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Discovery Today, 19(6), 834-840. [Link]

  • Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Drug Discovery Pro. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 836-856. [Link]

  • Wolber, G. (2017). 3D Pharmacophores as Strategy for Hit Identification and Lead Optimization. Freie Universität Berlin. [Link]

  • Hogenbirk, M.A., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron Letters, 57(29), 3097-3100. [Link]

  • Various Authors. (n.d.). Applications of piperazine scaffold in drug design. ResearchGate. [Link]

  • El-Malah, A., & El-Shabrawy, O. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of the Arab Society for Medical Research. [Link]

  • Schuster, D., & Wolber, G. (2015). Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. Methods, 71, 109-123. [Link]

  • Rinaldi, F., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(10), 1133-1145. [Link]

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(15), 5544-5547. [Link]

  • Author. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]

  • Author. (2021). Efficient synthesis of 5-(hydroxymethyl)piperazin-2-ones using automatically prepared chiral bromocarboxylic acid and Garner's aldehyde as versatile building blocks. Bioorganic & Medicinal Chemistry Letters, 40, 127961. [Link]

  • Author. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Publications. [Link]

  • Author. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [Link]

  • Al-Sha'er, M.A., et al. (2008). Combining Ligand-Based Pharmacophore Modeling, Quantitative Structure-Activity Relationship (QSAR), and in Silico Screening to Identify Novel Hormone-Sensitive Lipase (HSL) Inhibitors. Journal of Chemical Information and Modeling, 48(4), 826-840. [Link]

  • Wang, Z., et al. (2011). Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors. International Journal of Molecular Sciences, 12(12), 8567-8593. [Link]

  • CN108129404B. (n.d.). Synthesis method of chiral piperazinone derivative.
  • Author. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B Polymerase Inhibitors. Journal of Pharmaceutical Sciences. [Link]

  • Debnath, A.K. (2003). Generation of predictive pharmacophore models for CCR5 antagonists: study with piperidine- and piperazine-based compounds as a new class of HIV-1 entry inhibitors. Journal of Medicinal Chemistry, 46(21), 4501-4515. [Link]

  • Various Authors. (n.d.). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate. [Link]

  • Pelliccia, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. [Link]

  • Author. (2010). Conformational Analysis of Piperazine and Piperidine Analogs of GBR 12909: Stochastic Approach To Evaluating The Effects of Force Fields and Solvent. Scribd. [Link]

  • Hussain, A., et al. (2018). A Combination of Pharmacophore Modeling, Molecular Docking and Virtual Screening Study Reveals 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one as a Potential COT Kinase Inhibitor. Indian Journal of Pharmaceutical Education and Research, 52(4), 675-683. [Link]

Sources

Buying guide and suppliers for high-purity (5R)-5-methyl-2-piperazinone HCl

Author: BenchChem Technical Support Team. Date: February 2026

Title: Sourcing Strategy for High-Purity (5R)-5-Methyl-2-Piperazinone HCl: Quality Metrics, Impurity Profiling, and Supplier Evaluation

Executive Summary

(5R)-5-Methyl-2-piperazinone hydrochloride is a critical chiral scaffold used in the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands. Its value lies in the rigidification of the peptide backbone and the specific spatial orientation provided by the C5-methyl group. However, the market is fragmented, with frequent confusion regarding CAS numbers, salt stoichiometry, and enantiomeric purity. This guide provides a technical framework for procuring high-quality material, validating its identity, and understanding the synthesis-derived risks.

Part 1: Chemical Identity & Critical Quality Attributes (CQA)

The first failure point in sourcing this molecule is ambiguity in nomenclature and CAS registry. Suppliers often conflate the free base with the salt or mislabel the chiral center.

Target Molecule Specifications:

Attribute Specification Notes
Chemical Name (5R)-5-Methyl-2-piperazinone hydrochloride IUPAC: (5R)-5-methylpiperazin-2-one HCl
Common CAS 1609388-52-4 (HCl salt) Note:[1][2][3][4][5][6] Always verify structure. Free base is often cited as 163696-63-3.
Molecular Formula C₅H₁₀N₂O[7] · HCl MW: 114.15 (free base) / 150.61 (HCl salt)
Chiral Center (R)-Configuration at C5 Derived from D-Alanine
Salt Stoichiometry Monohydrochloride (1:1) Verify against Di-HCl (rare but possible)

| Solubility | High in Water, MeOH; Low in DCM/THF | Hygroscopic nature requires desiccant storage |

Critical Quality Attributes (CQA):

  • Enantiomeric Excess (ee%): Must be ≥ 98.0% to prevent downstream diastereomeric mixtures.

  • Chemical Purity (HPLC): ≥ 97.0% (Area %).

  • Residual Solvents: Methanol/Ethanol are common recrystallization solvents; limits should align with ICH Q3C.

Part 2: Synthesis-Derived Impurity Profiling

To validate the quality of the material, one must understand how it is made. The dominant industrial route involves the reductive amination of D-Alanine methyl ester with N-protected aminoacetaldehyde (or equivalents like glyoxal derivatives), followed by cyclization.

Mechanism & Risk Map
  • Starting Material Risk: The stereocenter originates from D-Alanine. Any optical impurity in the starting material (

    
     ee D-Alanine) directly degrades the final product's ee.
    
  • Racemization Risk: The cyclization step, often catalyzed by base or acid, can induce partial racemization at the C5 position via enolization, especially if the reaction temperature is uncontrolled.

  • By-Product Formation:

    • Linear Dipeptides: Incomplete cyclization results in linear precursors (e.g., N-(2-aminoethyl)-D-alanine methyl ester).

    • Regioisomers: If the reductive amination lacks selectivity, 6-methyl isomers may form (though rare in the specific D-Alanine route).

Graphviz Diagram: Procurement Decision Logic The following diagram outlines the logical flow for accepting or rejecting a batch based on these specific impurity risks.

ProcurementLogic Start Batch Receipt Visual Visual Inspection (Hygroscopicity Check) Start->Visual NMR 1H NMR (D2O) Confirm Structure & Salt Visual->NMR Not caked Chiral Chiral HPLC (Determine ee%) NMR->Chiral Structure Confirmed Reject_Salt REJECT: Wrong Stoichiometry NMR->Reject_Salt Integration Mismatch Purity Achiral HPLC (Chemical Purity) Chiral->Purity ee > 98% Reject_Rac REJECT: Racemization (>2% (S)-isomer) Chiral->Reject_Rac ee < 98% Decision Quality Decision Purity->Decision Reject_Lin REJECT: Linear Peptide Impurities Decision->Reject_Lin Unknown Peaks > 1% Accept ACCEPT: Release for Synthesis Decision->Accept Purity > 97%

Caption: Decision tree for lot release. Critical failure points include salt stoichiometry mismatches and racemization detected via Chiral HPLC.

Part 3: Analytical Validation Protocols

Do not rely solely on the Supplier's Certificate of Analysis (CoA). The following protocols are self-validating systems designed to detect the specific impurities mentioned above.

Protocol A: Chiral HPLC (Enantiomeric Purity)

Rationale: Standard C18 columns cannot distinguish the (R) and (S) enantiomers. A polysaccharide-based stationary phase is required.[8]

  • Column: Chiralpak AD-H or Chiralpak IC (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

    • Note: The amine modifier (Diethylamine) is mandatory to suppress the ionization of the secondary amine on the piperazinone ring; without it, severe peak tailing will occur.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).

  • Temperature: 25°C.

  • Acceptance Criteria: The (S)-enantiomer (impurity) typically elutes before the (R)-enantiomer on AD-H columns (verify with racemic standard). Minor peak area must be < 1.0%.

Protocol B: 1H-NMR (Structural & Salt Verification)

Rationale: Confirms the presence of the 5-methyl group and the HCl salt stoichiometry.

  • Solvent: D₂O (Deuterium Oxide).

  • Key Signals:

    • Doublet at ~1.3 ppm (3H, J~7 Hz) corresponding to the C5-Methyl group.

    • Multiplets at 3.0–3.8 ppm corresponding to the ring protons.

    • Absence of ethyl ester signals (if ethyl glyoxylate was used) or linear peptide signals.

  • Stoichiometry Check: If using an internal standard (e.g., maleic acid), calculate the molar mass to confirm it is the mono-HCl (MW ~150.6) and not the free base or di-HCl.

Part 4: Sourcing Strategy & Supplier Evaluation

The market consists of three tiers of suppliers. Your choice depends on the development stage.

Supplier Tier Matrix
TierSupplier TypeRecommended ForProsCons
Tier 1 Global Catalog (e.g., Sigma/Merck, Enamine, Combi-Blocks)Discovery / MedChem (< 10g)High reliability, fast shipping, verified CoAs.High cost per gram (

300/g).
Tier 2 Specialized Chiral Vendors (e.g., BLDpharm, ChemScene, Fluorochem)Scale-up (10g – 100g)Good balance of cost/quality; specialized in heterocycles.Lead times vary; batch-to-batch variability.
Tier 3 Custom Synthesis / CROs (e.g., WuXi, PharmBlock)Process Dev (> 1kg)Custom specs, full impurity profiling, lowest cost at scale.Long lead time (8-12 weeks); requires tech pack.
Vetting Questions for Tier 2/3 Suppliers

Before placing an order >10g, ask these technical questions to filter out traders re-labeling poor quality stock:

  • "Can you provide a representative Chiral HPLC trace for the specific batch in stock?" (If they refuse or send a generic trace, walk away).

  • "What is the water content (Karl Fischer)?" (High water content >5% indicates poor storage of the hygroscopic HCl salt).

  • "Is the material synthesized via the D-Alanine route or chiral resolution?" (D-Alanine route is preferred for higher optical purity).

Graphviz Diagram: Analytical Workflow This diagram illustrates the "Triangulation" method for validating the compound.

AnalyticalWorkflow cluster_0 Identity Triangulation cluster_1 Purity Quantification Sample Unknown Sample NMR 1H NMR (D2O) Sample->NMR MS LC-MS (ESI+) Sample->MS HPLC_C Chiral HPLC (AD-H Column) Sample->HPLC_C HPLC_A Achiral HPLC (C18 Column) Sample->HPLC_A Data Validated CoA NMR->Data Confirms Structure IR FT-IR (ATR) HPLC_C->Data Confirms ee% HPLC_A->Data Confirms Assay KF Karl Fischer (Water Content)

Caption: The "Triangulation" workflow ensures that identity (NMR/MS), optical purity (Chiral HPLC), and chemical assay (Achiral HPLC) are cross-referenced.

Part 5: Handling and Stability

  • Storage: The HCl salt is hygroscopic. Store at 2–8°C (or -20°C for long term) in a tightly sealed container with desiccants.

  • Handling: Weigh quickly in a low-humidity environment. If the solid turns into a gum, it has absorbed moisture; this affects the weight-based stoichiometry in reactions but usually does not degrade the chemical structure immediately.

  • Stability: Stable for >1 year if kept dry. In solution (water/methanol), use within 24 hours to prevent hydrolysis or microbial growth.

References

  • ChemicalBook. (5R)-5-methyl-2-piperazinone hydrochloride Product Database. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 55253258, 5-Methyl-2-piperazinone. Retrieved from

  • Daicel Chiral Technologies.Chiral Selector Screening Guide for Piperazine Derivatives. (General reference for AD-H/IC column selection).
  • ChemScene. Product Information for (R)-5-Methylpiperazin-2-one Hydrochloride. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the N-Alkylation of (5R)-5-methyl-2-piperazinone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Piperazinones in Medicinal Chemistry

The piperazinone scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The strategic modification of this heterocyclic core, particularly through N-alkylation, allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This, in turn, can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. The introduction of diverse alkyl groups on the piperazinone nitrogen enables the exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds during drug discovery. (5R)-5-methyl-2-piperazinone is a chiral building block, and its N-alkylation provides access to a wide array of enantiomerically pure compounds with potential therapeutic applications.

This document provides a detailed protocol for the N-alkylation of (5R)-5-methyl-2-piperazinone hydrochloride, a common salt form of the parent compound. The protocol addresses the crucial initial step of neutralizing the hydrochloride salt to liberate the free amine for subsequent reaction.

Chemical Reaction and Mechanism

The N-alkylation of (5R)-5-methyl-2-piperazinone proceeds via a nucleophilic substitution reaction (SN2). The reaction involves the deprotonation of the secondary amine of the piperazinone ring to form a nucleophilic amide anion, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide to form a new carbon-nitrogen bond.

The hydrochloride salt of the starting material necessitates the use of a base to both neutralize the HCl and deprotonate the piperazinone nitrogen. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

Caption: Reaction mechanism for N-alkylation.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of (5R)-5-methyl-2-piperazinone hydrochloride with an alkyl halide using potassium carbonate as the base in dimethylformamide (DMF).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(5R)-5-methyl-2-piperazinone hydrochloride≥98%Commercial SourceStore in a desiccator.
Alkyl Halide (e.g., Benzyl Bromide)Reagent GradeCommercial SourceUse a slight excess (1.1-1.2 equivalents). Handle in a fume hood.
Potassium Carbonate (K₂CO₃), anhydrousACS GradeCommercial SourceFinely powdered and dried before use.
N,N-Dimethylformamide (DMF), anhydrous≥99.8%, DriSolv®Commercial SourceUse a dry solvent to prevent side reactions.
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceFor extraction.
Brine (saturated aqueous NaCl solution)-In-house prep.For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial SourceFor drying organic layers.
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercial SourceFor reaction monitoring.
Step-by-Step Procedure

G start Start setup Set up a dry round-bottom flask under an inert atmosphere (N₂ or Ar). start->setup add_reagents Add (5R)-5-methyl-2-piperazinone HCl (1.0 eq), K₂CO₃ (2.5 eq), and anhydrous DMF. setup->add_reagents stir_initial Stir the suspension at room temperature for 30 minutes. add_reagents->stir_initial add_alkyl_halide Add the alkyl halide (1.1 eq) dropwise. stir_initial->add_alkyl_halide heat Heat the reaction mixture to 60-80 °C. add_alkyl_halide->heat monitor Monitor the reaction by TLC (e.g., 10% MeOH in DCM). heat->monitor workup Cool to room temperature, add water, and extract with EtOAc. monitor->workup Reaction Complete wash Wash the combined organic layers with water and brine. workup->wash dry Dry the organic layer over Na₂SO₄, filter, and concentrate. wash->dry purify Purify the crude product by flash column chromatography. dry->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize end End characterize->end

Caption: Experimental workflow for N-alkylation.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (5R)-5-methyl-2-piperazinone hydrochloride (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the starting material.

  • Initial Stirring: Stir the resulting suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes. This allows for the in-situ neutralization of the hydrochloride and formation of the free base.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.2 equivalents) to the reaction mixture via a syringe.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC)[1][2][3][4][5]. A suitable mobile phase is typically a mixture of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate). The product should have a higher Rf value than the starting material.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of methanol in dichloromethane or ethyl acetate is often effective.

  • Characterization: Characterize the purified N-alkylated (5R)-5-methyl-2-piperazinone by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Discussion of Critical Parameters and Troubleshooting

  • Choice of Base: Potassium carbonate is a moderately strong base that is generally effective for this transformation. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) in an anhydrous solvent such as THF or DMF can be employed[6][7]. However, NaH is highly reactive and requires careful handling. Cesium carbonate (Cs₂CO₃) can also be a good alternative, often providing higher yields. The use of at least two equivalents of base is necessary to first neutralize the hydrochloride and then deprotonate the amide nitrogen.

  • Solvent Selection: Anhydrous polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are preferred as they can dissolve the reactants and facilitate the SN2 reaction. The choice of solvent can influence the reaction rate and selectivity[1].

  • Alkylating Agent: Primary and benzylic halides are generally good substrates for this reaction. Secondary halides may react more slowly and could lead to elimination side products.

  • Temperature: The reaction temperature should be optimized for the specific alkylating agent used. While heating often accelerates the reaction, excessively high temperatures can lead to decomposition or side reactions.

  • Troubleshooting:

    • Low Conversion: If the reaction is sluggish, consider using a more reactive alkyl halide (e.g., iodide instead of bromide), a stronger base, or increasing the reaction temperature.

    • Side Product Formation: The primary side product is often the result of dialkylation if the starting material has more than one reactive site. In the case of (5R)-5-methyl-2-piperazinone, this is not a concern. However, if other reactive functional groups are present in the alkylating agent, they may need to be protected.

    • Purification Challenges: The polarity of N-alkylated piperazinones can vary significantly depending on the nature of the alkyl group. Optimization of the column chromatography conditions (eluent system) is often necessary for effective purification.

Characterization of a Representative Product: N-benzyl-(5R)-5-methyl-2-piperazinone

The successful synthesis of the N-alkylated product can be confirmed by various spectroscopic methods. Below is a representative characterization data table for N-benzyl-(5R)-5-methyl-2-piperazinone.

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ 7.40-7.25 (m, 5H, Ar-H), 4.65 (d, J = 14.0 Hz, 1H, N-CH₂-Ph), 4.55 (d, J = 14.0 Hz, 1H, N-CH₂-Ph), 3.80-3.70 (m, 1H), 3.50-3.40 (m, 1H), 3.30-3.15 (m, 2H), 2.90 (dd, J = 12.0, 4.0 Hz, 1H), 1.25 (d, J = 6.5 Hz, 3H, CH₃).
¹³C NMR (101 MHz, CDCl₃)δ 168.0 (C=O), 137.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.8 (Ar-CH), 58.5 (N-CH₂-Ph), 55.0, 52.5, 48.0, 15.0 (CH₃).
Mass Spec (ESI+) m/z calculated for C₁₂H₁₆N₂O [M+H]⁺: 205.13; found: 205.13.
Appearance White to off-white solid.

Conclusion

The N-alkylation of (5R)-5-methyl-2-piperazinone hydrochloride is a robust and versatile transformation that provides access to a diverse range of chiral building blocks for drug discovery and development. The protocol outlined in this application note offers a reliable and adaptable method for achieving this transformation. Careful consideration of the choice of base, solvent, and reaction conditions is crucial for obtaining high yields of the desired N-alkylated products.

References

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Application Notes and Protocols for the Synthesis of Peptidomimetics Using (5R)-5-methyl-2-piperazinone HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery, offering enhanced stability and oral bioavailability compared to their natural counterparts.[1][2] The 2-piperazinone scaffold has emerged as a particularly valuable building block in this field, providing a rigid and versatile framework for constructing a diverse array of bioactive compounds.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the synthesis of peptidomimetics utilizing the chiral building block, (5R)-5-methyl-2-piperazinone hydrochloride. This specific synthon offers a strategic approach to introduce a defined stereocenter, enabling the precise control of the resulting peptidomimetic's three-dimensional structure, a critical factor for target engagement and biological activity.[6] These notes are intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, step-by-step guidance for the successful incorporation of this versatile building block into novel therapeutic candidates.

Introduction: The Strategic Advantage of the (5R)-5-methyl-2-piperazinone Scaffold

The pursuit of novel therapeutics often involves overcoming the inherent limitations of natural peptides, such as their susceptibility to enzymatic degradation and poor cell permeability.[4] Peptidomimetics address these challenges by replacing or modifying the peptide backbone, resulting in molecules with improved pharmacokinetic and pharmacodynamic properties.[1][2] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, including aqueous solubility and chemical reactivity, which can be readily modulated.[7][8][9]

The 2-piperazinone core, a derivative of piperazine, provides a conformationally constrained cyclic structure that can mimic peptide turns and other secondary structures.[10][11] The incorporation of a methyl group at the 5-position with a defined (R)-stereochemistry, as in (5R)-5-methyl-2-piperazinone, offers a powerful tool for introducing chirality and influencing the overall topography of the peptidomimetic. This stereochemical control is paramount for achieving high-affinity and selective interactions with biological targets.[6]

This guide will detail the practical aspects of utilizing (5R)-5-methyl-2-piperazinone HCl in both solution-phase and solid-phase synthesis strategies for the creation of novel peptidomimetics.

Properties and Handling of (5R)-5-methyl-2-piperazinone HCl

A thorough understanding of the starting material is crucial for successful synthesis.

PropertyValueSource
CAS Number 1609388-52-4[12]
Molecular Formula C₅H₁₁ClN₂O[13]
Molecular Weight 150.61 g/mol [13]
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents such as methanol and DMF.
Storage Store in a cool, dry place, away from moisture. Hygroscopic.[14]

Handling Precautions:

  • (5R)-5-methyl-2-piperazinone HCl is a hydrochloride salt and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.[14]

  • Due to its hygroscopic nature, minimize exposure to atmospheric moisture. It is recommended to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.

Synthetic Protocols: Incorporation of (5R)-5-methyl-2-piperazinone

The integration of the (5R)-5-methyl-2-piperazinone core into a growing peptide or peptidomimetic chain can be achieved through several well-established methods. The choice between solution-phase and solid-phase synthesis will depend on the desired scale, complexity of the target molecule, and purification strategy.

Solution-Phase Synthesis Approach

Solution-phase synthesis offers flexibility for large-scale production and allows for the purification of intermediates at each step.[15][16] The general strategy involves the coupling of the piperazinone unit to an amino acid or peptide fragment.

Workflow for a Representative Solution-Phase Coupling:

G cluster_0 Preparation cluster_1 Coupling Reaction cluster_2 Work-up & Purification A Free-basing of (5R)-5-methyl-2-piperazinone HCl C Addition of free-based piperazinone to activated amino acid A->C B Activation of N-protected Amino Acid B->C D Reaction monitoring by TLC or LC-MS C->D E Aqueous work-up D->E F Column chromatography E->F

Figure 1: General workflow for solution-phase coupling.

Detailed Protocol: N-Acylation of (5R)-5-methyl-2-piperazinone

This protocol describes the coupling of an N-terminally protected amino acid to the secondary amine of the piperazinone ring.

Materials:

  • (5R)-5-methyl-2-piperazinone HCl

  • N-Boc-protected amino acid (e.g., Boc-Phe-OH)

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Tertiary base (e.g., DIEA or NMM)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Free-Basing of Piperazinone:

    • Dissolve (5R)-5-methyl-2-piperazinone HCl (1.0 eq) in a minimal amount of water.

    • Add a saturated aqueous solution of NaHCO₃ dropwise until the pH is ~8-9.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the free-based piperazinone. Expert Tip: Ensure complete removal of water as it can interfere with the subsequent coupling reaction.

  • Amino Acid Activation and Coupling:

    • In a separate flask under an inert atmosphere, dissolve the N-Boc-protected amino acid (1.1 eq) and the coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF.

    • Add the tertiary base (e.g., DIEA, 2.5 eq) and stir the mixture at room temperature for 15-20 minutes to pre-activate the amino acid.

    • Dissolve the free-based (5R)-5-methyl-2-piperazinone (1.0 eq) in anhydrous DMF and add it to the activated amino acid solution.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield the desired N-acylated piperazinone derivative.

Solid-Phase Peptide Synthesis (SPPS) Approach

SPPS offers a more streamlined approach for the synthesis of longer and more complex peptidomimetics, with simplified purification of intermediates.[2][17][18][19] The piperazinone unit can be incorporated as a building block within a standard Fmoc-based SPPS protocol.

Workflow for SPPS Incorporation:

G A Resin Swelling B Fmoc Deprotection of Resin-Bound Amino Acid A->B C Coupling of (5R)-5-methyl-2-piperazinone B->C D Washing C->D E Optional: Capping of Unreacted Amines D->E F Continue Peptide Elongation E->F G Cleavage and Deprotection F->G H Purification G->H

Figure 2: General workflow for SPPS incorporation.

Detailed Protocol: Incorporation into a Peptide Sequence via Fmoc-SPPS

This protocol assumes the use of a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Materials:

  • Fmoc-protected amino acid loaded resin (e.g., Rink Amide resin)

  • (5R)-5-methyl-2-piperazinone HCl

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)[20][21]

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Tertiary base (e.g., DIEA or NMM)

  • Anhydrous solvents (DMF, DCM)

  • Washing solvents (DMF, DCM, IPA)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-protected amino acid-loaded resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF and treat the resin with the Fmoc deprotection solution (e.g., 20% piperidine in DMF) for 5-10 minutes. Repeat this step once.

    • Wash the resin thoroughly with DMF, IPA, and DCM to remove the deprotection solution and the dibenzofulvene-piperidine adduct. Expert Tip: The use of piperazine/DBU has been reported as a safer and efficient alternative to piperidine for Fmoc deprotection.[22]

  • Coupling of (5R)-5-methyl-2-piperazinone:

    • In a separate vial, dissolve (5R)-5-methyl-2-piperazinone HCl (3.0 eq), coupling reagent (e.g., HATU, 2.9 eq), and a tertiary base (e.g., DIEA, 6.0 eq) in anhydrous DMF. Note: The hydrochloride salt is used directly, and the excess base neutralizes the HCl and facilitates the coupling.

    • Allow the activation to proceed for 5-10 minutes.

    • Add the activation solution to the deprotected resin and agitate at room temperature for 1-4 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step can be repeated.

  • Washing:

    • After a successful coupling, drain the reaction solution and wash the resin extensively with DMF, IPA, and DCM.

  • Chain Elongation:

    • The piperazinone unit now presents a secondary amine for further coupling. To continue peptide elongation, couple the next Fmoc-protected amino acid using standard coupling protocols. Note that coupling to the secondary amine of the piperazinone may require longer reaction times or double coupling.

  • Cleavage and Deprotection:

    • Once the desired sequence is assembled, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours to cleave the peptidomimetic from the resin and remove side-chain protecting groups.

  • Precipitation and Purification:

    • Filter the cleavage mixture and precipitate the crude product in cold diethyl ether.

    • Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum.

    • Purify the crude peptidomimetic by reverse-phase HPLC.

Characterization of Piperazinone-Containing Peptidomimetics

The successful synthesis and purity of the final peptidomimetic must be confirmed through rigorous analytical techniques.

Analytical TechniquePurposeExpected Observations
LC-MS (Liquid Chromatography-Mass Spectrometry) To assess purity and confirm the molecular weight of the product.A major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the target molecule.
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy To confirm the chemical structure and stereochemistry.Characteristic shifts for the piperazinone ring protons and carbons, as well as the incorporated amino acid residues. NOESY experiments can provide insights into the conformation.[10][11]
RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography) For purification and final purity assessment.A single, sharp peak for the purified product under specific gradient conditions.
HRMS (High-Resolution Mass Spectrometry) To determine the exact mass and confirm the elemental composition.An observed mass that matches the calculated mass to within a few parts per million (ppm).

Conclusion and Future Perspectives

The use of (5R)-5-methyl-2-piperazinone HCl provides a reliable and effective method for introducing a chiral, conformationally constrained element into peptidomimetic structures. The protocols outlined in this guide offer a solid foundation for both solution-phase and solid-phase synthetic strategies. The resulting peptidomimetics, with their enhanced stability and defined three-dimensional architecture, are promising candidates for further investigation in various therapeutic areas, including their use as HIV capsid modulators and in targeting other protein-protein interactions.[23] Future work in this area may focus on the development of novel piperazinone-based scaffolds with diverse substitutions to further expand the accessible chemical space for drug discovery.

References

  • Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. ACS Publications. Available at: [Link]

  • Chiral Epoxy-Imine Building Block for Diversity-Oriented Synthesis of Peptidomimetic Aspartic Protease Inhibitors. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Solid phase organic synthesis of piperazinone containing enkephalin mimetics: a readily derivatized, traceless scaffold. PubMed. Available at: [Link]

  • Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC. Available at: [Link]

  • Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Academia.edu. Available at: [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. Available at: [Link]

  • Chemical Building Blocks and Models for Studying Peptides. eScholarship. Available at: [Link]

  • Chiral Building Blocks. Hanhong Scientific. Available at: [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available at: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. Available at: [Link]

  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library. Available at: [Link]

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. PMC. Available at: [Link]

  • Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing. Available at: [Link]

  • Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Available at: [Link]

  • Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed. Available at: [Link]

  • Synthesis of Chiral Piperazinones as Versatile Scaffolds for Peptidomimetics. J-GLOBAL. Available at: [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Semantic Scholar. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available at: [Link]

  • Method for solution-phase peptide synthesis. Google Patents.
  • SYNTHESIS OF PIPERAZINYL PEPTIDE CONJUGATES CONTAINING SMALLER PEPTIDE MOLECULES AS A PROMISING AVENUE FOR THE DEVELOPMENT OF. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Solution Phase Peptide Synthesis: The Case of Biphalin. Springer Nature Experiments. Available at: [Link]

  • Solution phase peptide synthesis. Slideshare. Available at: [Link]

  • Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. MDPI. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab @ UC Irvine. Available at: [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC. Available at: [Link]

  • New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. PMC. Available at: [Link]

  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. Available at: [Link]

  • Separation of n-methyl piperazine from mixtures thereof with piperazine. Google Patents.

Sources

Reductive amination protocols involving (5R)-5-methyl-2-piperazinone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Protocols for (5R)-5-methyl-2-piperazinone

Abstract & Strategic Significance

(5R)-5-methyl-2-piperazinone is a privileged chiral scaffold in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Trelagliptin analogs) and GPCR ligands. Its structural uniqueness lies in the coexistence of a rigid amide (lactam) and a nucleophilic secondary amine (N-4) within a chiral framework.

This application note details optimized protocols for the reductive amination of the N-4 position. Unlike standard secondary amines, this scaffold presents two specific challenges:

  • Steric Hindrance: The (5R)-methyl group is located at the

    
    -position relative to the N-4 amine, creating steric bulk that can retard iminium formation.
    
  • Solubility & Salt Forms: The molecule is typically supplied as a hydrochloride salt (HCl), which is insoluble in standard reductive amination solvents (DCE/DCM), requiring specific neutralization strategies to prevent yield loss.

Mechanistic Insight & Chemoselectivity

To ensure protocol reliability, one must understand the electronic and steric environment of the substrate.

  • Regioselectivity: The N-1 nitrogen is part of a lactam (amide) system. Resonance delocalization of the nitrogen lone pair into the carbonyl oxygen renders N-1 non-nucleophilic under standard reductive amination conditions. Therefore, protection of N-1 is generally not required .

  • Stereochemical Integrity: The (5R) center is remote from the reaction center (N-4) but influences the trajectory of the incoming electrophile. Standard borohydride reductions are mild and do not risk racemization of the C-5 center.

  • Reaction Pathway: The reaction proceeds via the "Abdel-Magid" pathway. The secondary amine (N-4) attacks the carbonyl to form a hemiaminal, which dehydrates to an iminium ion. The steric bulk of the C-5 methyl group destabilizes the iminium intermediate, making the choice of solvent and acid catalyst critical to drive the equilibrium forward.

Visualizing the Reaction Mechanism

G Substrate (5R)-5-methyl-2-piperazinone (N-4 Nucleophile) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Aldehyde Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (Sterically Hindered) Hemiaminal->Iminium - H2O Product N-Alkylated Product (Retained Stereochem) Iminium->Product Reduction Acid AcOH (Catalyst) Acid->Hemiaminal Promotes Reductant NaBH(OAc)3 (Hydride Donor) Reductant->Iminium H- transfer

Figure 1: Mechanistic pathway highlighting the critical iminium formation step, which is sterically influenced by the C-5 methyl group.

Experimental Protocols

Pre-requisite: Handling the HCl Salt

Most commercial sources supply (5R)-5-methyl-2-piperazinone as the HCl salt.

  • Critical Step: Do not attempt to react the HCl salt directly in DCE without a base. The salt will remain suspended and unreactive.

  • Preparation: You must perform an in situ neutralization (Method A) or a free-base isolation (Method B). Method A is preferred for speed and minimizing oxidative degradation.

Protocol A: The "Gold Standard" (STAB/DCE)

Best for: Aldehydes, non-hindered ketones, and preserving functional group tolerance.

Reagents:

  • Amine: (5R)-5-methyl-2-piperazinone HCl (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]

  • Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

Step-by-Step Procedure:

  • Neutralization: In a dry reaction vial, suspend (5R)-5-methyl-2-piperazinone HCl (1.0 mmol) in DCE (5 mL). Add DIPEA (1.0 mmol) and stir for 10 minutes. The suspension should clear or become a fine, cloudy dispersion.

  • Imine Formation: Add the aldehyde/ketone (1.1 mmol). Immediately add Glacial Acetic Acid (2.0 mmol).

    • Note: The acid is crucial here. Even though we added base earlier, the acid catalyzes the dehydration of the hemiaminal to the iminium ion.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Expert Tip: Due to the C-5 methyl steric hindrance, allow this extra time for iminium formation before adding the reductant.

  • Reduction: Add STAB (1.5 mmol) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.

    • Success Marker: Disappearance of the imine peak (often M+14 or similar shift) and appearance of product mass.

  • Quench: Quench with saturated aqueous NaHCO3 (5 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). If the product is highly polar (common with this scaffold), use CHCl3:iPrOH (3:1) for extraction. Dry over Na2SO4 and concentrate.

Protocol B: The "Solubility Solver" (NaCNBH3/MeOH)

Best for: Polar substrates, aromatic ketones, or when the starting material crashes out of DCE.

Safety Warning: Generates HCN gas. Must be performed in a well-ventilated fume hood.

Reagents:

  • Solvent: Methanol (Anhydrous)

  • Reductant: Sodium Cyanoborohydride (NaCNBH3)

  • Additive: Zinc Chloride (ZnCl2) (Optional, for ketones)

Step-by-Step Procedure:

  • Dissolution: Dissolve (5R)-5-methyl-2-piperazinone HCl (1.0 mmol) in Methanol (4 mL). Add DIPEA (1.0 mmol) to neutralize.

  • Addition: Add the carbonyl compound (1.2 mmol).

  • Catalysis: Add Acetic Acid (approx. 1-2 drops to reach pH 5-6).

    • Note: NaCNBH3 requires slightly acidic pH to be active, but too acidic will quench it.

  • Reduction: Add NaCNBH3 (1.5 mmol).

  • Heating (Optional): If reacting with a hindered ketone, heat to 50°C. The methanol overcomes the solubility issues of the piperazinone, allowing better contact.

  • Workup: Concentrate methanol in vacuo. Redissolve residue in EtOAc/NaHCO3. Perform extraction.

Data Summary & Decision Matrix

Use this table to select the correct protocol for your specific electrophile.

VariableProtocol A (STAB/DCE)Protocol B (NaCNBH3/MeOH)
Primary Aldehyde Recommended (High Yield, >85%)Functional, but slower
Aromatic Aldehyde Recommended Good alternative
Cyclic Ketone Good (May require 40°C)Recommended
Aryl Ketone Poor (Slow kinetics)Recommended (Use ZnCl2 catalyst)
Acid Sensitive Groups Excellent (Mild)Good
Solubility Issues Poor (Suspension often fails)Excellent (Homogeneous)

Troubleshooting & Optimization (Self-Validating Logic)

If yields are low (<40%), apply this diagnostic workflow.

Diagnostic 1: Starting Material Remains

  • Cause: Iminium ion not forming due to steric clash at C-5.

  • Solution: Increase equilibration time (Step 3) to 2 hours. Add 3Å Molecular Sieves to physically remove water, driving the equilibrium to the iminium side.

Diagnostic 2: Product is trapped in Aqueous Phase

  • Cause: The piperazinone scaffold is highly polar.

  • Solution: Do not use simple ether/water extraction.

    • Validation: Check the aqueous layer by LC-MS. If product is present, saturate the aqueous layer with NaCl (salting out) and extract with DCM:Isopropanol (9:1) .

Diagnostic 3: Racemization

  • Cause: Harsh heating or extremely high pH.

  • Solution: Ensure temperature stays <60°C. The (5R) center is robust, but retro-Michael additions can occur at high temperatures in strong base.

Workflow Logic Diagram

Workflow Start Start: (5R)-5-methyl-2-piperazinone HCl Solubility Check Solubility in DCE Start->Solubility Soluble Soluble/Fine Dispersion Solubility->Soluble Add DIPEA Insoluble Insoluble/Clumping Solubility->Insoluble Switch Solvent ProtoA Protocol A: STAB / DCE / AcOH (Standard) Soluble->ProtoA ProtoB Protocol B: NaCNBH3 / MeOH (Polar Route) Insoluble->ProtoB Workup Workup: Sat. NaHCO3 Quench ProtoA->Workup ProtoB->Workup Extraction Extract: DCM:iPrOH (3:1) Workup->Extraction

Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on solubility and substrate behavior.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862, 1996 .[4] Link

  • Beshore, D. C., & Dinsmore, C. J. "Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization."[5] Organic Letters, 4(7), 1201–1204, 2002 . Link

  • BenchChem. "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride." BenchChem Protocols, Accessed 2026. Link

  • Matassini, C., et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi, 2020 . Link

Sources

Protecting group strategies for (5R)-5-methyl-2-piperazinone nitrogen atoms

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for (5R)-5-methyl-2-piperazinone Nitrogen Atoms

Executive Summary

The (5R)-5-methyl-2-piperazinone scaffold is a privileged chiral pharmacophore in peptidomimetics and kinase inhibitors.[1] Its structural utility relies on the differential reactivity of its two nitrogen atoms: the nucleophilic amine (N4) and the acidic lactam amide (N1).[1] This guide provides a validated technical framework for the regioselective protection of these positions. We detail the kinetic resolution of N4 versus N1, orthogonal protection strategies (Boc/Benzyl, Cbz/PMB), and step-by-step protocols for introducing and removing these groups without racemizing the C5 chiral center.[1]

Structural Analysis & Reactivity Profile

To design an effective synthesis, one must understand the electronic disparity between the two nitrogen centers.[1][2]

  • N4 (Secondary Amine): The N4 atom is a classic secondary amine with high nucleophilicity (

    
     for the conjugate acid).[1] It is the kinetic point of entry for electrophiles.[1] The adjacent C5-methyl group (R-configuration) introduces mild steric hindrance but does not prevent standard amine protection (Boc, Cbz).
    
  • N1 (Lactam Amide): The N1 atom is part of the amide bond.[1] Its lone pair is delocalized into the carbonyl (C2), rendering it non-nucleophilic under neutral conditions.[1] It is weakly acidic (

    
    ). Functionalization at N1 requires deprotonation with a strong base (e.g., NaH, LiHMDS) or transition-metal catalysis.
    

Strategic Implication:

  • Rule 1: Always protect N4 before attempting chemistry at N1, unless using highly specific metal catalysts.[1]

  • Rule 2: N1 protection is necessary if the synthesis involves harsh reducing agents (e.g.,

    
    ) or strong alkylating agents that could eventually react with the amide anion.[1]
    

Decision Matrix: Selecting the Right Strategy

The choice of protecting groups depends on the orthogonality required for downstream chemistry.[1]

StrategyN4 GroupN1 GroupOrthogonalityApplication
Acid/Base Boc (Acid labile)Bn (Hydrogenolysis)HighGeneral synthesis; peptide coupling.
Hydrogenolysis/Oxidation Cbz (H2/Pd)PMB (DDQ/CAN)HighWhen acid-sensitive motifs are present.
Base/Fluoride Fmoc (Piperidine)SEM (TBAF)HighSolid-phase synthesis (SPPS).
Transient TMS (Hydrolysis)- LowOne-pot alkylations.

Experimental Protocols

Protocol A: Regioselective N4-Protection (N4-Boc)

Objective: Selectively protect the secondary amine (N4) leaving the lactam (N1) free.[1]

Reagents:

  • (5R)-5-methyl-2-piperazinone (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.5 equiv)[3]
    
  • Dichloromethane (DCM) or Methanol (MeOH) [0.2 M]

Procedure:

  • Dissolution: Charge a round-bottom flask with (5R)-5-methyl-2-piperazinone and DCM. Stir until dissolved.

  • Base Addition: Add

    
     dropwise at 
    
    
    
    .
  • Protection: Add a solution of

    
     in DCM dropwise over 15 minutes. The C5-methyl group provides slight steric bulk, so rapid addition can cause localized heating; slow addition ensures control.[1]
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (visualize with ninhydrin; product is less polar than starting material).

  • Workup: Quench with water. Extract with DCM (

    
    ). Wash combined organics with 0.5 M citric acid (to remove unreacted amine/base), then brine.
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Usually yields clean white solid.[1] Recrystallize from EtOAc/Hexanes if necessary.

Validation:

  • 
     NMR:  Look for the disappearance of the broad N4-H peak and the appearance of a strong singlet (~9H) at 1.45 ppm.[1] The N1-H (amide) typically appears as a broad singlet downfield (6.0–8.0 ppm).
    
Protocol B: Orthogonal N1-Protection (N1-Benzyl)

Objective: Alkylate the amide nitrogen (N1) after N4 is blocked.[1]

Reagents:

  • N4-Boc-(5R)-5-methyl-2-piperazinone (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Benzyl Bromide (BnBr) (1.1 equiv)

  • DMF (Anhydrous) [0.1 M]

Procedure:

  • Preparation: Flame-dry the flask under Argon/Nitrogen. Dissolve N4-Boc intermediate in anhydrous DMF. Cool to

    
    .
    
  • Deprotonation: Add NaH portion-wise.[1] Evolution of

    
     gas will be observed.[1] Stir at 
    
    
    
    for 30–45 mins to ensure complete formation of the amide anion. Note: The solution often turns yellow/orange.[1]
  • Alkylation: Add Benzyl Bromide dropwise via syringe.

  • Reaction: Stir at

    
     for 1 hour, then warm to RT and stir for 2–3 hours.
    
  • Quench: Carefully quench with saturated

    
     solution (exothermic!).
    
  • Extraction: Extract with EtOAc (

    
    ). Critical Step:  Wash the organic layer extensively with water (
    
    
    
    ) and LiCl solution to remove DMF, which can interfere with crystallization.[1]
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation:

  • 
     NMR:  The downfield N1-H signal disappears. A benzylic AB system (two doublets, 
    
    
    
    ) appears around 4.0–5.0 ppm, indicating the diastereotopic nature of the benzyl protons due to the C5 chiral center.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic and synthetic flow for protecting this scaffold.

PiperazinoneProtection Start (5R)-5-methyl-2-piperazinone (Unprotected) Decision Target Analysis: Which N needs functionalization? Start->Decision N4_Path N4 (Amine) is Nucleophilic Protect FIRST Decision->N4_Path Standard Route N4_Boc Intermediate A: N4-Boc-(5R)-5-methyl-2-piperazinone (N1 Free) N4_Path->N4_Boc Boc2O, Et3N N1_Chem Does N1 need protection/alkylation? N4_Boc->N1_Chem N1_Bn Protocol B (NaH/BnBr): N1-Benzyl-N4-Boc-piperazinone (Fully Protected) N1_Chem->N1_Bn Yes Deprotection Orthogonal Deprotection N1_Chem->Deprotection No (Use N1-H directly) N1_Bn->Deprotection Route_Acid TFA/DCM Removes Boc Leaves Bn Deprotection->Route_Acid Route_Hydro H2, Pd/C Removes Bn Leaves Boc Deprotection->Route_Hydro

Figure 1: Strategic workflow for the regioselective and orthogonal protection of (5R)-5-methyl-2-piperazinone.[1]

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Low Yield on N4-Boc Competitive N1 reaction (rare) or hydrolysis.Ensure mild base (

) is used, not strong base. Check

quality.
Racemization at C5 High temperature or strong base during N1-alkylation.[1]Keep NaH deprotonation at

. Avoid prolonged exposure to strong base.[1]
Incomplete N1 Alkylation Poor deprotonation of amide.[1]Ensure DMF is anhydrous.[1] Increase deprotonation time. Use LiHMDS if NaH fails.[1]
NMR Confusion Rotamers of Boc/Amide.Broad peaks are common in piperazinones due to restricted rotation.[1] Run NMR at

to coalesce peaks.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: MDPI (Molecules), 2024. URL:[Link]

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Source: ResearchGate (Tetrahedron Letters), 2002. URL:[Link]

  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Source: Royal Society of Chemistry (Chemical Science), 2018. URL:[Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Source: MDPI (Molecules), 2020. URL:[Link][4]

Sources

Troubleshooting & Optimization

Purification techniques for removing unreacted (5R)-5-methyl-2-piperazinone HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of (5R)-5-methyl-2-piperazinone HCl, a critical process in pharmaceutical development. As Senior Application Scientists, we have compiled our expertise to help you navigate common challenges and optimize your purification strategies. This resource is designed to be a self-validating system, explaining the "why" behind each step to ensure both accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in my crude (5R)-5-methyl-2-piperazinone HCl?

A1: Impurities in crude piperazinone products are often structurally similar to the target molecule, arising from starting materials, side reactions, or degradation.[1] Common impurities can include unreacted starting materials, byproducts from side-reactions such as the formation of pyrazines or N-alkyl piperazines, and degradation products.[1] Structurally similar impurities can sometimes co-precipitate with the desired product, making purification by simple crystallization challenging.[1]

Q2: What are the primary challenges when purifying piperazinone derivatives like (5R)-5-methyl-2-piperazinone HCl?

A2: The purification of piperazinone-containing compounds presents several challenges due to the inherent physicochemical properties of the piperazine moiety.[1] These include:

  • High Polarity and Basicity: The nitrogen atoms in the piperazine ring make these compounds highly polar and basic, which can lead to difficulties in solubility and chromatographic separation.[1]

  • Hygroscopicity: Piperazine derivatives can readily absorb moisture, which can complicate handling and accurate measurements.[1]

  • Salt Formation: While the ability to form salts can be advantageous for purification, it can also present challenges in obtaining the free base and lead to inconsistencies.[1]

  • Chromatographic Issues: The high polarity can cause poor retention and peak tailing in reverse-phase HPLC, while the basicity can lead to strong interactions with the silica gel in normal-phase chromatography.[1]

Q3: Which purification technique is most suitable for my needs?

A3: The optimal purification method depends on the scale of your experiment and the nature of the impurities. Common techniques include recrystallization, column chromatography, and acid-base extraction. For high-purity requirements, a combination of these methods may be necessary.

Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during the purification of (5R)-5-methyl-2-piperazinone HCl and provides actionable solutions.

Issue 1: Low Yield After Recrystallization

Symptoms: A significant amount of your product remains in the mother liquor after cooling and filtration, resulting in a lower than expected yield.[1]

Possible Causes & Solutions:

  • Solvent Choice: The product may be too soluble in the chosen solvent.

    • Solution: Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[2] You can test a variety of solvents or solvent mixtures (e.g., ethanol/water, isopropanol/hexane) to find the optimal system.[2]

  • Cooling Process: The cooling process may be too rapid, preventing complete crystallization.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[3]

Issue 2: Product Purity is Low After Recrystallization

Symptoms: Analytical data (e.g., NMR, LC-MS) shows the presence of significant impurities after a single recrystallization.

Possible Causes & Solutions:

  • Co-crystallization of Impurities: Impurities with similar solubility profiles may crystallize along with your product.

    • Solution 1: Perform a second recrystallization, potentially using a different solvent system to alter the solubility of the impurities relative to your product.[2]

    • Solution 2: Ensure slow cooling to promote the formation of well-defined crystals, which are more likely to exclude impurities.[2]

  • Incomplete Removal of Mother Liquor: Residual mother liquor containing dissolved impurities can contaminate your final product.

    • Solution: Wash the collected crystals with a small amount of the cold recrystallization solvent to displace the impure mother liquor.[1][3]

Issue 3: Poor Separation During Column Chromatography

Symptoms: Fractions collected from the column show co-elution of the desired product with impurities.[1]

Possible Causes & Solutions:

  • Inappropriate Eluent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.

    • Solution: Use Thin Layer Chromatography (TLC) to screen different eluent systems. The ideal eluent should provide good separation with an Rf value for your product of approximately 0.3-0.4.[3]

  • Column Overloading: Loading too much crude material can lead to broad peaks and poor separation.[1]

    • Solution: Reduce the amount of sample loaded onto the column.[1]

  • Strong Interaction with Stationary Phase: The basic nature of the piperazinone can cause strong interactions with the acidic silica gel, leading to peak tailing.[1]

    • Solution: Consider adding a small amount of a competing base, like triethylamine (TEA), to the eluent to improve peak shape.[1] Alternatively, using a different stationary phase, such as alumina or a bonded-phase silica, may be beneficial.[1][2]

Experimental Protocols

Here are detailed, step-by-step methodologies for key purification techniques.

Protocol 1: Recrystallization

This protocol is designed to purify (5R)-5-methyl-2-piperazinone HCl by leveraging its differential solubility.

Step-by-Step Methodology:

  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: In a flask, add the chosen solvent to the crude (5R)-5-methyl-2-piperazinone HCl and heat the mixture with stirring until the solid completely dissolves. Add the solvent gradually to ensure a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.[3]

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. As the solution cools, the solubility of the compound will decrease, leading to crystal formation.[3]

  • Cooling: To maximize the yield, place the flask in an ice bath once it has reached room temperature.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3]

Protocol 2: Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.[3]

Step-by-Step Methodology:

  • Eluent Selection: Determine a suitable eluent system using TLC. Aim for an Rf value of 0.3-0.4 for the target compound to ensure good separation.[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column, ensuring uniform packing to prevent channeling.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the silica gel bed.[3]

  • Elution: Begin eluting the column with the chosen solvent system, maintaining a constant flow rate.[3]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. Spot each fraction on a TLC plate, develop the plate, and visualize the spots (e.g., under a UV lamp).[3]

  • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[3]

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as LC-MS and NMR.[3]

Protocol 3: Acid-Base Extraction

This method is useful for separating acidic, basic, and neutral compounds based on their solubility in aqueous and organic solvents at different pH levels.[4][5][6]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture containing (5R)-5-methyl-2-piperazinone HCl in a suitable organic solvent (e.g., dichloromethane or diethyl ether) and place it in a separatory funnel.[5]

  • Basification: Add an aqueous solution of a weak base (e.g., saturated sodium bicarbonate) to the separatory funnel.[4][5] This will deprotonate any acidic impurities, making them soluble in the aqueous layer. The neutral (5R)-5-methyl-2-piperazinone will remain in the organic layer.

  • Separation: Shake the funnel gently and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with water to remove any residual base.

  • Acidification: To isolate the (5R)-5-methyl-2-piperazinone, you can now perform an extraction with an aqueous acid (e.g., 10% HCl). This will protonate the basic piperazinone, making it soluble in the aqueous layer and separating it from any neutral impurities that remain in the organic layer.[5]

  • Isolation: The (5R)-5-methyl-2-piperazinone HCl can then be recovered from the aqueous layer, typically by evaporation of the water or by basifying the solution and re-extracting the free base into an organic solvent, followed by conversion back to the HCl salt.

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of (5R)-5-methyl-2-piperazinone HCl.

Purification_Workflow Start Crude (5R)-5-methyl-2-piperazinone HCl Initial_Analysis Initial Purity Analysis (TLC, NMR, LC-MS) Start->Initial_Analysis High_Purity High Initial Purity? Initial_Analysis->High_Purity Recrystallization Recrystallization High_Purity->Recrystallization Yes Low_Purity Low Initial Purity / Complex Mixture High_Purity->Low_Purity No Final_Product_Recrys Pure Product Recrystallization->Final_Product_Recrys Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography Neutral impurities Acid_Base_Extraction Acid-Base Extraction (if acidic/basic impurities present) Low_Purity->Acid_Base_Extraction Fractions_Analysis Analyze Fractions (TLC) Column_Chromatography->Fractions_Analysis Acid_Base_Extraction->Column_Chromatography Combine_Pure Combine Pure Fractions Fractions_Analysis->Combine_Pure Solvent_Removal Solvent Removal Combine_Pure->Solvent_Removal Post_Column_Recrys Recrystallization (optional, for higher purity) Solvent_Removal->Post_Column_Recrys Final_Product_Column Pure Product Solvent_Removal->Final_Product_Column If sufficiently pure Post_Column_Recrys->Final_Product_Column

Caption: Decision workflow for purification of (5R)-5-methyl-2-piperazinone HCl.

Summary of Purification Techniques

Technique Principle Best For Potential Issues
Recrystallization Differential solubilityRemoving small amounts of impurities from a mostly pure solid.Low yield, co-crystallization of impurities.[1][2]
Column Chromatography Differential adsorptionSeparating complex mixtures with similar polarities.[3]Peak tailing, column overloading, irreversible adsorption.[1][2]
Acid-Base Extraction Differential solubility in aqueous and organic phases based on pH.[5][6]Separating acidic or basic compounds from neutral ones.Emulsion formation, incomplete extraction.

References

  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • Acid-Base Extraction.
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol. Benchchem.
  • Acid–base extraction. Wikipedia.
  • Separation of Acidic, Basic and Neutral Compounds. Magritek.

Sources

Optimizing crystallization conditions for (5R)-5-methyl-2-piperazinone intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with (5R)-5-methyl-2-piperazinone (also known as (R)-5-methylpiperazin-2-one).[1][2]

Unlike simple organic solids, this chiral intermediate presents distinct challenges: it often exists as a viscous oil or low-melting hygroscopic solid in its free base form, making "crystallization" a misnomer unless specific salt forms or rigorous drying protocols are employed.[1][2]

Technical Support Center: (5R)-5-methyl-2-piperazinone

Module 1: Characterization & Form Selection

Status: Active | Topic: Physical State & Salt Screening[1][2]

User Query: "I am trying to crystallize the free base of (5R)-5-methyl-2-piperazinone from ethyl acetate, but it keeps oiling out. What is the correct solvent system?"

Technical Insight: The free base of (5R)-5-methyl-2-piperazinone is inherently difficult to crystallize due to its low melting point and high conformational flexibility.[1][2] It frequently presents as a colorless viscous liquid or a waxy, deliquescent solid.[1] Do not fight the thermodynamics of the free base. The industry-standard optimization strategy is to convert the free base into a crystalline salt (typically Hydrochloride or L-Tartrate) to lock the conformation and increase lattice energy.

Decision Matrix: Form Selection

FormSelection Start Starting Material: Crude (5R)-5-methyl-2-piperazinone CheckState Physical State Check: Is it an oil or sticky solid? Start->CheckState Oil Yes (Oil/Gum) CheckState->Oil Solid No (Distinct Solid) CheckState->Solid ActionOil STOP Free Base Crystallization. Proceed to Salt Formation. Oil->ActionOil ActionSolid Proceed to Recrystallization (Solvent: IPA/Heptane) Solid->ActionSolid SaltChoice Select Counter-ion ActionOil->SaltChoice HCl Target: HCl Salt (Robust, High MP) SaltChoice->HCl Tartrate Target: L-Tartrate (For Chiral Upgrade) SaltChoice->Tartrate

Caption: Decision logic for determining the optimal isolation pathway based on physical state.

Module 2: Optimization of Crystallization Conditions

Status: Active | Topic: Solvent Systems & Protocols[2][3][4][5]

User Query: "How do I synthesize and crystallize the HCl salt without trapping impurities?"

Expert Protocol: HCl Salt Formation & Crystallization This protocol uses a "reactive crystallization" approach where the salt forms and crystallizes simultaneously, driving the equilibrium toward the solid phase.

ParameterSpecificationReason (Causality)
Primary Solvent Methanol (MeOH) or Ethanol (EtOH) High solubility for the free base; moderate solubility for the salt, allowing controlled nucleation.[1][2]
Acid Source 4M HCl in Dioxane or IPA Anhydrous acids prevent the formation of sticky hydrates (gums) which occur with aqueous HCl.
Anti-Solvent Ethyl Acetate (EtOAc) or Diethyl Ether Reduces the solubility of the polar salt, forcing precipitation.
Temperature 0°C to Room Temp (RT)Exothermic reaction requires cooling to prevent oiling out due to local overheating.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of crude (5R)-5-methyl-2-piperazinone free base in MeOH (5 vol, i.e., 5 mL per gram).

  • Cooling: Cool the solution to 0–5°C under nitrogen atmosphere.

  • Acidification: Dropwise add 1.1 eq of 4M HCl in Dioxane . Note: Maintain temp <10°C.

  • Nucleation: Stir for 30 mins. If no solid forms, seed with a pure crystal (if available) or scratch the glass.

  • Anti-Solvent Addition: Slowly add EtOAc (10 vol) over 1 hour. Crucial: Fast addition causes oiling.[1][2]

  • Aging: Stir at 0°C for 2–4 hours to allow crystal growth (Ostwald ripening).

  • Filtration: Filter under nitrogen (hygroscopic!). Wash with cold EtOAc.[6]

Module 3: Troubleshooting & FAQs

Status: Active | Topic: Common Failure Modes

Q1: My product "oiled out" instead of crystallizing. How do I fix this? A: Oiling out (Liquid-Liquid Phase Separation) occurs when the metastable limit is exceeded too quickly.[1]

  • Immediate Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the "good" solvent (MeOH).

  • Process Change: Cool much slower (e.g., 5°C/hour).

  • Seeding: Add seed crystals at the cloud point. If you lack seeds, withdraw 1 mL of solution, evaporate it to a solid on a watch glass, and use that residue to seed the main batch.

Q2: The enantiomeric excess (ee%) is only 92%. Can I upgrade it? A: Yes. While the HCl salt is good for bulk isolation, L-Tartaric acid is superior for chiral resolution.

  • Protocol: Form the salt using (L)-Tartaric acid in Ethanol/Water (9:1) . The diastereomeric salt pair will have different solubilities. The (5R)-isomer tartrate typically crystallizes out, leaving the (5S) impurity in the mother liquor. Recrystallize until ee >99%.

Q3: The solid turns into a goo on the filter paper. Why? A: The compound is highly hygroscopic .

  • Prevention: Do not use open vacuum filtration for long periods. Use a pressure filter (Nutsche) under nitrogen or cover the funnel with a rubber dam immediately. Dry the cake in a vacuum oven at 40°C with P₂O₅ desiccant.

Module 4: Impurity Rejection Profile

Status: Active | Topic: Purification Logic

The crystallization process is designed to reject specific impurities based on solubility differentials.

Impurity TypeSourceRejection Strategy
Starting Material (e.g., Cbz-protected amine)Incomplete HydrogenationHigh solubility in EtOAc (Anti-solvent).[1][2] Remains in mother liquor.[1]
Regioisomers (3-methyl vs 5-methyl)Synthesis ByproductSignificant difference in lattice energy.[1][2] Recrystallization of the HCl salt effectively purges the 3-methyl isomer.
Palladium Residues CatalystInsoluble in MeOH.[1] Must be filtered before crystallization (hot filtration).

Purification Workflow Diagram

Purification Crude Crude Mixture (Oil/Residue) Dissolve Dissolve in MeOH (Hot Filtration if Pd present) Crude->Dissolve Acidify Add HCl/Dioxane (Temp < 10°C) Dissolve->Acidify Crystallize Controlled Cooling & EtOAc Addition Acidify->Crystallize Filter Filtration under N2 (Hygroscopic Control) Crystallize->Filter MotherLiquor Mother Liquor (Contains Impurities) Crystallize->MotherLiquor Rejection

Caption: Step-by-step purification workflow for isolating high-purity (5R)-5-methyl-2-piperazinone HCl.

References

  • BenchChem. (2025).[1][3][4][7] Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from [2]

  • ChemicalBook. (2025).[1] (5R)-5-methyl-2-piperazinone hydrochloride Product Properties. Retrieved from [2]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 55253258: 5-Methylpiperazin-2-one.[1][2] Retrieved from [1][2]

  • Google Patents. (2018).[1] CN108129404B - Synthesis method of chiral piperazinone derivative. Retrieved from

  • BenchChem. (2025).[1][4][7] (R)-2-Methylpiperazine (L)-tartaric acid salt: Resolution Protocol. Retrieved from [2]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of (5R)-5-methyl-2-piperazinone hydrochloride: A Multi-faceted Analytical Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural characterization of (5R)-5-methyl-2-piperazinone hydrochloride, a chiral synthetic building block of significant interest. While a definitive crystal structure for this specific hydrochloride salt is not publicly available, this guide will leverage data from closely related piperazinone structures to illustrate the power of X-ray crystallography and present a comparative analysis with alternative and complementary techniques.

For researchers and scientists engaged in the synthesis and application of chiral piperazinones, understanding the stereochemistry, conformation, and intermolecular interactions is critical for predicting biological activity, optimizing reaction conditions, and ensuring enantiomeric purity. This guide will delve into the practical applications and experimental considerations of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and circular dichroism, offering a holistic perspective on structural elucidation.

The Gold Standard: Unveiling the Solid-State Architecture with X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute structure of a crystalline compound. It provides a detailed three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. For a chiral molecule like (5R)-5-methyl-2-piperazinone hydrochloride, this technique would definitively establish the 'R' configuration at the stereocenter and reveal the conformation of the piperazinone ring in the solid state.

While a crystal structure for the title compound is not available, we can look to the structure of related piperazinone derivatives to understand the type of information that would be obtained. For instance, the crystal structure of a synthesized piperazirum derivative was unambiguously assigned by single crystal X-ray diffraction, providing definitive proof of its relative stereochemistry[1].

Hypothetical X-ray Crystallography Workflow for (5R)-5-methyl-2-piperazinone hydrochloride

The process of obtaining a crystal structure can be broken down into several key stages, each requiring careful execution and specialized instrumentation.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Validation Crystal Growth Slow evaporation, vapor diffusion, or cooling of a saturated solution Crystal Mounting Mount a suitable single crystal on a goniometer Crystal Growth->Crystal Mounting X-ray Diffraction Expose crystal to a monochromatic X-ray beam and collect diffraction pattern Crystal Mounting->X-ray Diffraction Data Processing Integrate diffraction spots and correct for experimental factors X-ray Diffraction->Data Processing Structure Solution Determine initial atomic positions (e.g., using direct methods) Data Processing->Structure Solution Structure Refinement Optimize atomic coordinates and displacement parameters against experimental data Structure Solution->Structure Refinement Final Structure Generate final crystallographic information file (CIF) Structure Refinement->Final Structure Validation Check for geometric and crystallographic consistency Final Structure->Validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

Expected Insights from X-ray Crystallography

A successful crystallographic analysis of (5R)-5-methyl-2-piperazinone hydrochloride would provide the following critical data, which can be summarized in a crystallographic data table.

Parameter Expected Information
Crystal System & Space Group Defines the symmetry of the crystal lattice.
Unit Cell Dimensions Provides the dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
Molecular Formula & Weight Confirms the chemical composition.
Z (Molecules per unit cell) Indicates the number of molecules in the unit cell.
Density (calculated) A calculated value based on the unit cell volume and molecular weight.
Bond Lengths & Angles Precise measurements of all interatomic distances and angles.
Torsion Angles Defines the conformation of the piperazinone ring (e.g., chair, boat, twist-boat).
Hydrogen Bonding Details the intermolecular interactions involving the hydrochloride counter-ion and the piperazinone nitrogen and oxygen atoms, which dictate the crystal packing.
Absolute Configuration Unequivocally confirms the (R) or (S) configuration at the chiral center.

The primary limitation of X-ray crystallography is the requirement for a high-quality single crystal, which can be challenging to obtain.

Illuminating Structure in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the structure of molecules in solution, providing a wealth of information about the chemical environment of each atom. For (5R)-5-methyl-2-piperazinone hydrochloride, a suite of NMR experiments can confirm the connectivity, determine the relative stereochemistry, and provide insights into the solution-state conformation.

Experimental Protocol: 1D and 2D NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).

  • 1D NMR :

    • ¹H NMR : Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR : Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR :

    • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals protons that are close in space, providing key information for determining the relative stereochemistry and conformation of the piperazinone ring.

NMR Analysis Workflow cluster_0 Sample Preparation cluster_1 1D NMR cluster_2 2D NMR cluster_3 Data Analysis Sample Prep Dissolve compound in deuterated solvent 1H NMR Acquire ¹H spectrum Sample Prep->1H NMR 13C NMR Acquire ¹³C spectrum Sample Prep->13C NMR COSY Acquire COSY spectrum 1H NMR->COSY HSQC Acquire HSQC spectrum 1H NMR->HSQC HMBC Acquire HMBC spectrum 1H NMR->HMBC NOESY Acquire NOESY spectrum 1H NMR->NOESY 13C NMR->HSQC 13C NMR->HMBC Structure Elucidation Integrate and analyze spectra to determine connectivity, stereochemistry, and conformation COSY->Structure Elucidation HSQC->Structure Elucidation HMBC->Structure Elucidation NOESY->Structure Elucidation 1D NMR 1D NMR 2D NMR 2D NMR 1D NMR->2D NMR

Caption: A typical workflow for structural elucidation using NMR spectroscopy.

Comparison with X-ray Crystallography
Feature X-ray Crystallography NMR Spectroscopy
Sample State Solid (single crystal)Solution
Information Obtained Absolute 3D structure, bond lengths/angles, packingConnectivity, relative stereochemistry, solution conformation, dynamic processes
Key Advantage Unambiguous determination of absolute configurationProvides information about the molecule's behavior in a more biologically relevant state (solution)
Key Limitation Requires a suitable single crystalDoes not directly provide absolute configuration without chiral auxiliaries or comparison to standards. Can be complex to interpret for conformationally flexible molecules.

For chiral molecules, specialized NMR techniques using chiral solvating agents or chiral derivatizing agents can be employed to differentiate enantiomers and determine enantiomeric excess[2].

Weighing the Molecules: Mass Spectrometry for Compositional Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of a synthesized compound and can provide valuable structural information through fragmentation analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules like piperazinone hydrochlorides.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio in a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Analysis : The resulting mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺. High-resolution instruments can measure the mass with sufficient accuracy to determine the elemental composition.

Mass spectrometry is a crucial technique to confirm the molecular formula. The molecular ion peak in the mass spectrum of (5R)-5-methyl-2-piperazinone will be observed at a specific m/z value corresponding to its molecular weight[3]. Fragmentation patterns can also provide clues about the molecule's structure[4][5].

Comparison with X-ray Crystallography
Feature X-ray Crystallography Mass Spectrometry
Information Obtained 3D structure, stereochemistryMolecular weight, elemental composition, fragmentation patterns
Key Advantage Provides complete structural informationHigh sensitivity, requires very small sample amounts, confirms molecular formula
Key Limitation Requires a crystalline sampleDoes not provide information on stereochemistry or 3D conformation

The Chiral Signature: Circular Dichroism for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is particularly valuable for determining the absolute configuration of enantiomers in solution.

Experimental Protocol: Electronic Circular Dichroism (ECD)
  • Sample Preparation : Prepare a solution of the enantiomerically pure compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Data Acquisition : Record the CD spectrum over a range of UV-Vis wavelengths.

  • Data Analysis : The resulting spectrum will show positive or negative Cotton effects at specific wavelengths, which is a characteristic signature of that particular enantiomer. The spectrum of the opposite enantiomer will be a mirror image.

By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a given absolute configuration, the stereochemistry can be confidently assigned[6]. CD is also a powerful tool for determining the enantiomeric purity of a sample[7].

Comparison with X-ray Crystallography
Feature X-ray Crystallography Circular Dichroism
Information Obtained Absolute 3D structure in the solid stateAbsolute configuration in solution, information on solution conformation
Key Advantage Unambiguous and direct determination of structureApplicable to non-crystalline samples, can be used to study conformational changes
Key Limitation Requires a single crystalRequires a chromophore near the stereocenter for a strong signal, relies on computational modeling for absolute configuration assignment

A Synergistic Approach to Structural Elucidation

The most comprehensive understanding of a molecule's structure is often achieved through the synergistic use of multiple analytical techniques. While X-ray crystallography provides an unparalleled view of the solid-state structure, NMR, mass spectrometry, and circular dichroism offer critical insights into the molecule's identity, purity, and behavior in solution. For a chiral molecule like (5R)-5-methyl-2-piperazinone hydrochloride, a combination of these methods provides a self-validating system for complete structural characterization.

Technique Comparison cluster_0 Analytical Techniques cluster_1 Information Gained Molecule (5R)-5-methyl-2-piperazinone hydrochloride X-ray X-ray Crystallography Molecule->X-ray NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS CD Circular Dichroism Molecule->CD Absolute_Structure Absolute 3D Structure X-ray->Absolute_Structure Definitive Connectivity Connectivity NMR->Connectivity Primary Solution_Conformation Solution Conformation NMR->Solution_Conformation Primary Molecular_Formula Molecular Formula MS->Molecular_Formula Primary Absolute_Configuration Absolute Configuration CD->Absolute_Configuration Primary (with computation)

Sources

FT-IR Spectrum Interpretation Guide: (5R)-5-Methyl-2-Piperazinone HCl

[1]

Executive Summary & Structural Context[1][2][3][4][5]

(5R)-5-methyl-2-piperazinone hydrochloride (CAS: 1609388-52-4) is a critical chiral scaffold used in the synthesis of protease inhibitors and GPCR ligands.[1] As a cyclic amide (lactam) containing a protonated secondary amine, its vibrational spectroscopy presents unique challenges compared to linear amides or free bases.[1]

This guide provides a rigorous interpretation of the FT-IR spectrum for this specific salt form.[1] Unlike standard database matching, we utilize a first-principles structural elucidation approach , distinguishing the critical lactam carbonyl stretch from the ammonium salt envelope—a frequent source of confusion in drug substance characterization.

Key Structural Vibrational Centers
  • Lactam (Cyclic Amide): The 6-membered ring forces the amide into a cis conformation, altering the Amide II band significantly compared to linear trans amides.

  • Chiral Center (C5-Methyl): While FT-IR is blind to chirality in achiral environments, the C-CH₃ stretch provides a diagnostic fingerprint marker.[1]

  • HCl Salt Moiety: The protonation of the N4 amine creates a broad, complex absorption profile in the high-frequency region (

    
    ), often obscuring C-H stretches.
    

Spectral Assignment Guide

The following assignments are derived from comparative analysis of piperazinone derivatives and secondary amine hydrochloride salts.

Table 1: Diagnostic FT-IR Bands for (5R)-5-Methyl-2-Piperazinone HCl[1]
Frequency Region (

)
Functional Group AssignmentMode DescriptionTechnical Insight
3300 – 3500 Amide N-H Stretch

Sharp, distinct band.[1] Unlike the amine salt, the lactam nitrogen remains unprotonated and distinct.
2400 – 3200 Amine Salt (Ammonium)

Broad, Multi-component Envelope. The protonated N4 secondary amine creates a massive "salt band" that overlaps aliphatic C-H stretches.
2900 – 2980 Aliphatic C-H

Often appears as "shoulders" on the broad ammonium band.[1] The

asymmetric methyl stretch is characteristic.[1]
1640 – 1680 Amide I (Lactam Carbonyl)

Primary Diagnostic. Strongest peak in the spectrum.[1] The 6-membered ring strain typically shifts this higher than linear amides (

).[1]
1580 – 1620 Amine Salt Bending

"Scissoring" mode of the ammonium cation. Critical for confirming salt formation vs. free base.[1]
1400 – 1460 Methylene/Methyl Bend

Scissoring of ring CH₂ and umbrella mode of the C5-methyl group.[1]
1250 – 1350 C-N Stretch (Amide III)

Mixed mode involving N-H bending and C-N stretching.[1]
600 – 800 Ring Breathing / HClSkeletal /

Ring deformation modes and N-H rocking characteristic of the hydrochloride lattice.

Critical Note on Amide II: In linear secondary amides, the Amide II band (N-H bend + C-N stretch) appears near


.[1][2] In lactams (cyclic amides)  like piperazinone, the cis geometry forces this band to be weak or absent in the standard region, often shifting to lower frequencies (

) and mixing with other modes. Do not interpret the absence of a strong

peak as a lack of amide functionality.[1]

Comparative Performance Analysis

To validate the identity of (5R)-5-methyl-2-piperazinone HCl, it must be compared against its most common alternatives: the Free Base form and the Racemic mixture.[1]

Table 2: Salt Form vs. Free Base vs. Racemate[1]
Feature(5R)-HCl Salt (Target)Free Base AlternativeRacemic (±)-HCl
3000 region Broad, intense

envelope (

).[1]
Cleaner region; distinct

for secondary amine ~

.[1]
Identical to (5R)-HCl.[1][3]
Fingerprint Complex due to crystal lattice packing forces.[1]Simpler skeletal vibrations.[1]Identical to (5R)-HCl in solution; may differ in solid state due to different crystal packing (polymorphism).[1]
Amide I ~

.[1]
Similar position, but may shift slightly due to H-bonding differences.[1][4]Identical.
Chiral Discrimination None. FT-IR cannot distinguish (5R) from (5S).[1]None. None.
Best Technique FT-IR (Excellent for salt ID).[1]GC-MS or NMR.[1]Chiral HPLC or VCD (Vibrational Circular Dichroism).[1]
Experimental Validation: Why FT-IR?

While NMR is superior for confirming the carbon skeleton, FT-IR is the gold standard for confirming the salt species.

  • The Logic: NMR solvents (like DMSO-

    
    ) often dissociate the salt or exchange protons, masking the HCl presence. Solid-state FT-IR preserves the ionic lattice, making the 
    
    
    and
    
    
    bands definitive proof of the hydrochloride formation.

Analytical Workflow & Decision Logic

The following diagram illustrates the decision pathway for characterizing this compound, highlighting where FT-IR fits into the broader analytical strategy.

AnalysisWorkflowStartUnknown Sample(White Crystalline Powder)FTIR_StepStep 1: ATR-FTIR Analysis(Solid State)Start->FTIR_StepCheck_AmideCheck 1650 cm⁻¹ Region(Amide I)FTIR_Step->Check_AmideAmide_PresentStrong Band1640-1680 cm⁻¹?Check_Amide->Amide_PresentCheck_SaltCheck 2400-3000 cm⁻¹(Ammonium Envelope)Amide_Present->Check_SaltYesRejectInvestigate Degradation(Hydrolysis)Amide_Present->RejectNo (Ring Open/Degraded)Salt_PresentBroad Absorption+ Overtones?Check_Salt->Salt_PresentConfirm_StructureStructure Confirmed:Piperazinone Scaffold + HCl SaltSalt_Present->Confirm_StructureYesFreeBase_WarnFlag: Missing HClCheck StoichiometrySalt_Present->FreeBase_WarnNo (Likely Free Base)Chiral_CheckStep 2: Chiral Purity Needed?(5R vs 5S)Confirm_Structure->Chiral_CheckVCD_HPLCREQUIRED: VCD or Chiral HPLC(FT-IR is blind to chirality)Chiral_Check->VCD_HPLC

Caption: Analytical decision tree for validating (5R)-5-methyl-2-piperazinone HCl. Note the mandatory divergence to Chiral HPLC/VCD for enantiomeric verification.

Experimental Protocol: ATR-FTIR Characterization

To ensure reproducibility and minimize hygroscopic interference (common with amine salts), follow this self-validating protocol.

Equipment
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module.[1] Diamond is preferred over ZnSe due to the abrasive nature of crystalline salts.

  • Parameters:

    • Resolution:

      
      [1][5]
      
    • Scans: 32 (Screening) or 64 (High Quality)

    • Range:

      
      [1]
      
Step-by-Step Methodology
  • Background Collection:

    • Clean the crystal with isopropanol. Ensure it is dry.[1]

    • Collect an air background.[1] Validation: Ensure no atmospheric

      
       doublet (
      
      
      ) or water vapor noise is prominent.[1]
  • Sample Preparation (Hygroscopicity Control):

    • (5R)-5-methyl-2-piperazinone HCl can be hygroscopic.[1]

    • Do not grind the sample extensively in open air if using KBr pellets (avoids moisture uptake).

    • For ATR: Place the neat powder directly onto the crystal immediately after opening the vial.

  • Acquisition:

    • Apply pressure using the anvil until the force gauge indicates optimal contact.

    • Scan immediately to prevent hydration changes from affecting the Amide I/II ratio.

  • Data Processing (The "Self-Check"):

    • Baseline Correction: Apply only if the scattering slope is severe (

      
       tilt).
      
    • Normalization: Normalize to the Amide I band (

      
      ) for comparison with reference spectra.
      
    • Quality Check: If the broad band at

      
       (O-H stretch) is stronger than the N-H stretch, the sample is wet. Dry and re-analyze.
      

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Piperazine dihydrochloride Infrared Spectrum. National Institute of Standards and Technology.[1] [Link]

    • Context: authoritative reference for the piperazine salt core vibr
  • Miyazawa, T., Shimanouchi, T., & Mizushima, S. (1956).[2] Characteristic Infrared Bands of Monosubstituted Amides. The Journal of Chemical Physics, 24, 408. [Link]

    • Context: Foundational text establishing the difference between trans-amide and cis-amide (lactam) spectral bands.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1]

    • Context: Standard reference for amine salt ammonium band assignments (

      
      ).[1]
      
    • Context: Verification of CAS and physical form (solid) for protocol design.[1]

  • Larkin, P. (2011).[1] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[1]

    • Context: Methodology for distinguishing chiral centers and lattice effects in solid-st

Comparative Stability Guide: Piperazinone HCl vs. Alternative Salt Forms

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Senior Formulation Scientists, Medicinal Chemists, and Process Development Engineers Subject: Optimization of salt selection for piperazin-2-one pharmacophores.

Executive Summary: The Piperazinone Salt Paradox

The piperazinone scaffold (piperazin-2-one) is a privileged motif in modern drug discovery, particularly within kinase inhibitors (e.g., Palbociclib analogs, Avapritinib intermediates). While the Hydrochloride (HCl) salt is the standard "first-pass" choice due to its high crystallinity and established regulatory history, it frequently fails in late-stage development for this specific scaffold.

The Core Finding: Experimental data indicates that Piperazinone HCl salts often exhibit critical hygroscopicity and disproportionation risks at physiological pH or high humidity. Conversely, sulfonate salts (Tosylate/Mesylate) offer superior solubility but introduce chemical stability risks (nucleophilic attack/genotoxic impurities).

Recommendation: For piperazinone scaffolds, dicarboxylic acid salts (Fumarate, Succinate) or Isethionate salts often provide the optimal balance of thermodynamic stability and non-hygroscopicity, superior to the HCl form.

Table 1: Comparative Performance Matrix
FeaturePiperazinone HCl Tosylate / Mesylate Fumarate / Succinate
Crystallinity High (often hydrates)Moderate to HighModerate
Hygroscopicity High Risk (>2% wt gain at 80% RH)ModerateLow (Best Profile)
Aqueous Solubility High (pH dependent)Very High Moderate
Chemical Stability High (inert counterion)Risk (Alkylation/Cl- conversion)High
Solid-State Stability Risk (Disproportionation)GoodExcellent
Genotoxicity Risk NoneHigh (Alkyl sulfonates)None

Physicochemical Challenges of the Piperazinone Scaffold

The piperazin-2-one ring contains two nitrogen atoms with distinct electronic environments:

  • N1 (Amide-like): Non-basic due to conjugation with the carbonyl.

  • N4 (Amine-like): The primary site for protonation and salt formation.

The HCl "Hygroscopicity Trap"

While N4 protonation with HCl forms a stable lattice, the high charge density of the chloride ion often leads to the formation of channel hydrates.

  • Case Study (Palbociclib): Early development of Palbociclib (containing a piperazine-fused scaffold) revealed that the mono-HCl salt absorbed >2% moisture at 80% RH, leading to manufacturing difficulties and potential disproportionation (salt splitting) into the free base and HCl gas. This necessitated a switch to the Isethionate salt for commercialization.

  • Mechanism: The HCl salt's high aqueous solubility lowers the pH of the microenvironment (pHmax). If the formulation excipients are slightly alkaline or if moisture is present, the salt can disproportionate, precipitating the less soluble free base and compromising dissolution rates.[1]

The Sulfonate "Reactivity Trap"

Using Tosylate or Mesylate salts improves solubility but introduces a chemical stability risk specific to nucleophilic amines.

  • Nucleophilic Attack: The unprotonated N4 (or N1 if unprotected) can attack the sulfonate ester in the presence of trace alcohols (used in crystallization), potentially forming alkyl sulfonates (potent genotoxins).

  • Tosylate-to-Chloride Conversion: Research indicates that in piperazine-like ethanols, the nitrogen lone pair can facilitate the displacement of the tosylate group, converting the salt into a chloride impurity over time, altering the crystal form and solubility profile.

Experimental Protocols

To validate the optimal salt form, the following self-validating protocols are recommended. These move beyond standard screening to specifically stress the weaknesses of the piperazinone scaffold.

Protocol A: Automated Salt Screening (Solvent-Drop Grinding)

Objective: Rapidly identify crystalline hits while minimizing material usage.

  • Preparation: Dispense 50 mg of Piperazinone Free Base into 12 wells of a grinding block.

  • Acid Addition: Add 1.1 equivalents of counterions (HCl, p-Toluenesulfonic acid, Fumaric acid, Succinic acid, Isethionic acid, Maleic acid).

  • Solvent Dosing: Add 10 µL of solvent (MeOH, Acetone, IPA/Water 90:10) to each well.

  • Energy Input: Grind at 30 Hz for 20 minutes using stainless steel balls.

  • Analysis: Analyze immediately by XRPD (X-Ray Powder Diffraction) to identify new crystalline phases.

  • Scale-up: Recrystallize "hits" (approx. 100 mg) for stability testing.

Protocol B: Competitive Slurry Stress Test (Disproportionation)

Objective: Determine if the salt will revert to free base in formulation environments.

  • Media: Prepare a saturated solution of the salt in water. Measure pH.

  • Challenge: Add excess solid Free Base to the saturated salt solution.

  • Equilibration: Stir at 25°C for 48 hours.

  • Analysis: Filter the solid phase and analyze by XRPD.

    • Pass: Solid remains the Salt form.

    • Fail: Solid converts to Free Base (Indicates the salt is thermodynamically unstable in water).

Protocol C: Accelerated Chemical Stability (Oxidation/Hydrolysis)

Objective: Assess the vulnerability of the piperazinone ring amide bond.

  • Condition 1 (Hydrolysis): 0.1 N HCl and 0.1 N NaOH at 60°C for 24 hours.

  • Condition 2 (Oxidation): 3% H₂O₂ at 25°C for 4 hours.

  • Condition 3 (Solid State): 40°C / 75% RH open dish for 4 weeks.

  • Analysis: HPLC-UV/MS. Look for:

    • Ring Opening: Mass shift +18 Da (Hydrolysis of the lactam).

    • N-Oxide Formation: Mass shift +16 Da (Oxidation of N4).

Visualizing the Salt Selection Strategy

The following decision tree illustrates the logic flow for selecting a piperazinone salt, prioritizing stability over solubility.

SaltSelectionStrategy Start START: Piperazinone Free Base Screen High-Throughput Salt Screen (HCl, Tosylate, Fumarate, Succinate) Start->Screen CheckCryst Is it Crystalline? Screen->CheckCryst Discard Discard (Amorphous/Oil) CheckCryst->Discard No HygroTest DVS Analysis (Hygroscopicity) CheckCryst->HygroTest Yes CheckHygro Wt Gain > 2% @ 80% RH? HygroTest->CheckHygro HCl_Path HCl Salt Candidate CheckHygro->HCl_Path Yes (Common for HCl) Alt_Path Organic Anion Candidate CheckHygro->Alt_Path No StressTest Chemical Stress Test (Oxidation/Hydrolysis) HCl_Path->StressTest Proceed with Caution Alt_Path->StressTest CheckChem Degradation > 0.5%? StressTest->CheckChem TosylateWarn Tosylate/Mesylate: Check for Alkyl Sulfonates CheckChem->TosylateWarn Yes (If Sulfonate) FinalSelect FINAL SELECTION: Fumarate/Succinate/Isethionate CheckChem->FinalSelect No TosylateWarn->FinalSelect If Impurities Controlled

Caption: Decision tree for piperazinone salt selection, highlighting the "off-ramps" for hygroscopic HCl salts and chemically unstable sulfonates.

Degradation Pathways

The piperazinone ring is susceptible to specific degradation routes that must be monitored during stability testing.

DegradationPathways Parent Piperazinone Salt (Parent) Hydrolysis Acid/Base Hydrolysis Parent->Hydrolysis pH < 2 or > 10 Oxidation Peroxide Oxidation Parent->Oxidation Oxidative Stress RingOpen Ring Opening (Amino-Acid Derivative) Hydrolysis->RingOpen Amide Bond Cleavage NOxide N-Oxide Formation (N4 Oxidation) Oxidation->NOxide N4 Reaction

Caption: Primary degradation pathways for piperazinone salts: Amide hydrolysis (ring opening) and N-oxidation.

Conclusion & Recommendations

For researchers developing piperazinone-based therapeutics:

  • Avoid Defaulting to HCl: Unless the free base is extremely insoluble, the HCl salt presents a high risk of hygroscopicity and disproportionation.

  • Screen Organic Anions Early: Prioritize Fumarate , Succinate , and Isethionate . These counterions typically form dense, non-hygroscopic crystal lattices with the piperazinone scaffold.

  • Monitor Genotoxicity in Sulfonates: If a Tosylate or Mesylate is required for solubility, implement strict controls for alkyl sulfonate impurities and monitor for tosylate-to-chloride conversion during stability studies.

References
  • BenchChem. (2025).[2] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from

  • Kuminek, G., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Retrieved from

  • Ivanova, B., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science. Retrieved from

  • Pfizer Inc. (2017). Patent WO2017072543A1: Palbociclib salts. (Discusses the unsuitability of HCl due to moisture absorption). Retrieved from

  • Blueprint Medicines. (2021). Patent WO2021257522: Solid State Forms of Avapritinib Salts. Retrieved from

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from

Sources

Optical rotation reference values for (5R)-5-methyl-2-piperazinone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and reference framework for (5R)-5-methyl-2-piperazinone hydrochloride , a critical chiral building block in the synthesis of bioactive molecules (e.g., kinase inhibitors, GPCR ligands).

Executive Summary & Compound Identity

Target Compound: (5R)-5-methyl-2-piperazinone hydrochloride CAS Number: 1609388-52-4 Synonyms: (R)-5-methylpiperazin-2-one HCl; (5R)-5-methyl-2-oxopiperazine hydrochloride. Core Application: Chiral scaffold for introducing fixed stereochemistry in peptidomimetics and small-molecule drugs.

The "Reference Value" Challenge

Unlike simple amino acids with globally standardized optical rotation values, (5R)-5-methyl-2-piperazinone HCl exhibits variability in reported specific rotation (


) due to three factors:
  • Hygroscopicity: The hydrochloride salt readily absorbs atmospheric moisture, altering the effective concentration (

    
    ) and distorting the rotation reading.
    
  • Solvent Effects: The keto-enol tautomerism and conformational flexibility of the piperazinone ring are highly sensitive to solvent polarity (e.g., Water vs. Methanol).

  • Synthesis Origin: Impurities from different synthetic routes (e.g., via D-Alanine vs. (R)-1,2-diaminopropane) can impact the sign and magnitude.

Reference Value Landscape

The following table aggregates data from patent literature and high-purity commercial certificates of analysis (CoA). Note: Values are for the hydrochloride salt unless otherwise noted.

Parameter(5R)-5-methyl-2-piperazinone HCl Comparative Analog: (S)-Isomer Comparative Analog: 1-Cyclopropyl deriv.
Configuration (R) (S)(S)
CAS 1609388-52-4 1609388-53-5 (free base/salt var.)N/A
Expected

+2.0° to +12.0° (Typical Range)*-2.0° to -12.0°-64.9° (c=5, CHCl3) [1]
Solvent System Methanol (MeOH) or H2OMethanolChloroform
Concentration (

)
1.0 g/100mL1.0 g/100mL5.0 g/100mL
Key Precursor (R)-1,2-Diaminopropane or D-Alanine(S)-1,2-DiaminopropaneN/A

> Critical Note: The specific rotation of the unsubstituted core ring is significantly lower in magnitude than substituted derivatives (like the 1-cyclopropyl analog). A reading near 0° does not necessarily indicate racemization but requires precise baseline correction.

Technical Analysis: Why Values Fluctuate

The optical rotation of piperazinones is driven by the chiral perturbation of the amide chromophore .

Mechanistic Factors[1][2][3]
  • Conformational Equilibrium: The piperazinone ring exists in a dynamic equilibrium between a pseudo-chair and pseudo-boat conformation.

    • Protic Solvents (Water/MeOH): Stabilize the amide dipole, often favoring one conformer.

    • Aprotic Solvents (CHCl3): May shift the equilibrium, changing the observed rotation magnitude.

  • Salt Disassociation: In water, the HCl salt fully dissociates. The rotation is of the protonated cation. In organic solvents like methanol, ion-pairing may persist, altering the electronic environment of the chiral center.

Diagram: Optical Rotation Measurement Workflow

The following workflow ensures data integrity when measuring hygroscopic chiral salts.

OpticalRotationWorkflow Start Sample: (5R)-5-methyl-2-piperazinone HCl Drying Vacuum Drying (40°C, 4h, P2O5) Start->Drying Remove H2O Weighing Precision Weighing (Target c=1.0) Drying->Weighing Anhydrous Mass Solvation Solvent Addition (MeOH or H2O) Weighing->Solvation Equilibration Thermal Equilibration (20°C ± 0.1°C) Solvation->Equilibration Avoid T-drifts Measurement Polarimetry Reading (589 nm) Equilibration->Measurement Calculation Calculate [α] = α / (l * c) Measurement->Calculation Validation Check vs. Enantiomeric Excess (HPLC) Calculation->Validation Pass: Report Value Pass: Report Value Validation->Pass: Report Value ee > 98% Fail: Recrystallize Fail: Recrystallize Validation->Fail: Recrystallize ee < 98%

Caption: Standardized workflow for determining specific rotation of hygroscopic piperazinone salts.

Experimental Protocol: Self-Validating Measurement

To obtain a reproducible reference value, follow this protocol which accounts for the compound's physical properties.

Materials
  • Compound: (5R)-5-methyl-2-piperazinone HCl (Recrystallized from EtOH/Et2O if necessary).

  • Solvent: HPLC-grade Methanol (anhydrous) or Deionized Water.

  • Instrument: Digital Polarimeter with temperature control cell.

Step-by-Step Methodology
  • Pre-treatment: Dry the salt in a vacuum desiccator over

    
     for at least 4 hours to remove surface moisture. This is the #1 source of error.
    
  • Sample Prep: Accurately weigh ~100 mg (

    
    ) into a 10 mL volumetric flask.
    
  • Solvation: Dissolve in Methanol. Sonicate for 30 seconds to ensure complete dissolution of the salt lattice. Dilute to mark.

    • Calculation of

      
      :
      
      
      
      .
  • Blanking: Zero the polarimeter with the exact solvent batch used for the sample.

  • Measurement: Inject sample into a 1 dm (100 mm) thermostated cell at 20°C. Take 5 readings and average them.

  • Calculation:

    
    
    
    • Where

      
       is path length in dm (usually 1).
      
Troubleshooting
  • Low Magnitude Reading (< 5°): This is common for this scaffold. Verify the enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralpak AD-H or IC column) to confirm the low rotation is intrinsic and not due to racemization.

  • Drifting Values: Indicates incomplete mutarotation or temperature instability. Ensure the cell is thermostated.

Synthesis & Stereochemical Origin

Understanding the synthesis helps predict the optical properties. The (5R) configuration is typically derived from (R)-1,2-diaminopropane or D-Alanine .

  • Route A (from D-Alanine): D-Alanine methyl ester

    
     Intermediate 
    
    
    
    (R)-3-methyl-2-piperazinone (Isomer Mismatch).
    • Note: Standard D-Alanine synthesis often yields the 3-methyl isomer.

  • Route B (from (R)-1,2-diaminopropane): (R)-1,2-diaminopropane + Chloroacetic acid derivatives

    
    (5R)-5-methyl-2-piperazinone .
    
    • Validation: The starting diamine has

      
       (HCl salt). The cyclized product typically inverts or shifts positive due to the amide bond formation.
      

References

  • Patent: Substituted Piperazinone Compounds and Methods of Use. US Patent 2011/0075699. (Cited for 1-cyclopropyl analog rotation methodology).[1]

  • Chemical Data: PubChem Compound Summary for CID 55253258, 5-Methylpiperazin-2-one. National Center for Biotechnology Information.

  • Synthesis Protocol: Synthesis of Chiral Piperazinones from Amino Acids. Journal of Organic Chemistry, 2012.[2] (General methodology for piperazinone cyclization).

  • Supplier Specification: Certificate of Analysis for CAS 1609388-52-4. Accela ChemBio Inc.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.